4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dichloro-2-methylsulfanyl-5-nitropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAWBARMICSLQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60463051 | |
| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1979-96-0 | |
| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60463051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine from Diethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, diethyl malonate, and proceeds through a four-step reaction sequence involving nitration, cyclization, methylation, and chlorination. This document details the experimental protocols, quantitative data, and a visual representation of the synthetic pathway to aid researchers in the successful and efficient production of this target molecule.
Synthetic Pathway Overview
The synthesis of this compound from diethyl malonate is a well-established four-step process. The overall transformation can be visualized as follows:
Figure 1: Overall synthetic route from diethyl malonate to this compound.
Experimental Protocols and Quantitative Data
This section provides detailed experimental procedures for each step of the synthesis, along with a summary of the quantitative data for the reactants, intermediates, and the final product.
Step 1: Nitration of Diethyl Malonate to Diethyl 2-nitromalonate
The initial step involves the nitration of diethyl malonate to introduce a nitro group at the alpha-carbon.
Experimental Protocol:
In a flask equipped with a stirrer and a dropping funnel, diethyl malonate is cooled to 0-5 °C. A nitrating mixture, typically consisting of concentrated nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride, is added dropwise while maintaining the low temperature. After the addition is complete, the reaction mixture is stirred for a specified period, followed by quenching with ice water and extraction of the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield diethyl 2-nitromalonate. A patent describes a procedure where 80g of diethyl malonate is cooled to 10-12°C, and 128ml of 98% concentrated nitric acid is added dropwise, controlling the internal temperature at 20-30°C. The reaction proceeds for 8 hours at 25°C, followed by pouring into ice water, hydrolysis, and extraction with ethyl acetate to give a yield of 53%[1].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Liquid | - | - |
| Diethyl 2-nitromalonate | C₇H₁₁NO₆ | 205.17 | Liquid | 53-90[1] | Boiling Point: 81-83 °C at 0.3 mmHg[2] |
Step 2: Cyclization to 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine
The synthesized diethyl 2-nitromalonate is then cyclized with thiourea in the presence of a base to form the pyrimidine ring.
Experimental Protocol:
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this solution, thiourea is added, followed by the dropwise addition of diethyl 2-nitromalonate. The reaction mixture is then refluxed for several hours. After cooling, the mixture is poured into water and acidified to precipitate the product. The solid is collected by filtration, washed, and dried. A specific protocol involves adding 38g of thiourea to a solution of sodium in ethanol, heating to 70°C, and then adding 110g of diethyl 2-nitromalonate dropwise. After dissolving in water and adjusting the pH to 5-6 with hydrochloric acid, 69.4g of the product is obtained with a purity of 98% and a yield of 72%[1].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |
| Diethyl 2-nitromalonate | C₇H₁₁NO₆ | 205.17 | Liquid | - | - |
| Thiourea | CH₄N₂S | 76.12 | Solid | - | - |
| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | C₄H₃N₃O₄S | 201.15 | Solid | 72[1] | Melting Point: >300 °C |
Step 3: Methylation to 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine
The mercapto group on the pyrimidine ring is then methylated using a suitable methylating agent.
Experimental Protocol:
The 4,6-dihydroxy-2-mercapto-5-nitropyrimidine is dissolved in an aqueous solution of a base, such as sodium hydroxide. Dimethyl sulfate is then added dropwise to the cooled solution. The reaction is stirred for several hours, and the pH is subsequently adjusted with acid to precipitate the methylated product. The solid is collected by filtration, washed, and dried. One procedure describes dissolving 99.6g of the starting material in a 10% NaOH solution, cooling to 10°C, and adding 63.6g of dimethyl sulfate dropwise. The reaction is maintained at 10-20°C for 4 hours, followed by pH adjustment to 2-3 with hydrochloric acid, yielding 84.7g of the product with 97% purity and an 81% yield[1].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |
| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | C₄H₃N₃O₄S | 201.15 | Solid | - | - |
| Dimethyl sulfate | C₂H₆O₄S | 126.13 | Liquid | - | - |
| 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | C₅H₅N₃O₄S | 215.18 | Solid | 77-81[1] | Melting Point: >300 °C |
Step 4: Chlorination to this compound
The final step involves the conversion of the hydroxyl groups to chloro groups using a chlorinating agent.
Experimental Protocol:
The 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline. The reaction mixture is heated to reflux for several hours. After completion, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully poured onto crushed ice. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the final product. A described method involves chlorinating the starting material in excess phosphorus oxychloride (acting as both reactant and solvent) at a reflux temperature of 100-110°C, with a small amount of N,N-dimethylaniline as a catalyst, to achieve a yield of 40-80%[1].
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Key Characterization Data |
| 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | C₅H₅N₃O₄S | 215.18 | Solid | - | - |
| Phosphorus oxychloride | POCl₃ | 153.33 | Liquid | - | - |
| This compound | C₅H₃Cl₂N₃O₂S | 240.07 | Solid | 40-80[1] | - |
Experimental Workflows
The following diagrams illustrate the general laboratory workflow for each key step of the synthesis.
Figure 2: Workflow for the nitration of diethyl malonate.
Figure 3: Workflow for the cyclization reaction.
Figure 4: Workflow for the methylation reaction.
References
In-Depth Technical Guide to the Physicochemical Properties of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety information for the chemical intermediate, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This compound is a key building block in the synthesis of various biologically active molecules. This document consolidates available data on its chemical and physical characteristics, outlines a detailed synthetic protocol, and provides essential safety and handling information. All quantitative data is presented in structured tables for clarity, and a visual representation of the synthetic workflow is provided.
Chemical and Physical Properties
This compound is a heterocyclic organic compound.[1] At room temperature, it exists as a solid, typically with a pale yellow to brown coloration.[1] The presence of two chlorine atoms and a nitro group on the pyrimidine ring contributes to its reactivity, making it a valuable intermediate for further chemical transformations.[1] The methylthio group can influence the compound's solubility and biological activity in derivative molecules.[1]
Identification
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 1979-96-0 | [2] |
| Molecular Formula | C₅H₃Cl₂N₃O₂S | [2] |
| Molecular Weight | 240.07 g/mol | [2] |
| SMILES | CSc1nc(Cl)c(c(Cl)n1)N(=O)=O | [3] |
| InChI | InChI=1S/C5H3Cl2N3O2S/c1-13-5-8-3(6)2(10(11)12)4(7)9-5/h1H3 | [3] |
Physicochemical Data
| Property | Value | Notes |
| Physical State | Solid | [1] |
| Appearance | Pale yellow to brown crystals | [1] |
| Melting Point | Data not available | See note on analogous compounds above. |
| Boiling Point | Data not available | |
| Solubility | Sparingly soluble in water, soluble in many organic solvents. | [5] |
Synthesis
A known synthetic route to this compound starts from diethyl malonate and proceeds through a four-step process: nitration, cyclization, methylation, and chlorination.[6]
Synthetic Workflow
Caption: Four-step synthesis of the target compound.
Experimental Protocols
The following protocols are based on a patented synthetic method.[6]
Step 1: Nitration of Diethyl Malonate
-
Reactants: Diethyl malonate, concentrated nitric acid or fuming nitric acid.
-
Procedure: Diethyl malonate is nitrated using a suitable nitrating agent to yield diethyl 2-nitromalonate. The reaction conditions, such as temperature and reaction time, should be carefully controlled.
Step 2: Cyclization
-
Reactants: Diethyl 2-nitromalonate, thiourea, sodium alkoxide.
-
Procedure: The diethyl 2-nitromalonate is cyclized with thiourea in the presence of a sodium alkoxide (e.g., sodium ethoxide) to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine. The reaction is typically carried out in an alcoholic solvent. After the reaction is complete, the product is precipitated by adjusting the pH to 5-6 with hydrochloric acid, filtered, and dried.
Step 3: Methylation
-
Reactants: 4,6-dihydroxy-2-mercapto-5-nitropyrimidine, dimethyl sulfate, aqueous sodium hydroxide.
-
Procedure: The product from the previous step is dissolved in an aqueous solution of sodium hydroxide. Dimethyl sulfate is then added dropwise while maintaining a cool temperature (e.g., 10-20°C). After the addition is complete, the reaction is stirred for several hours. The pH is then adjusted to 2-3 with hydrochloric acid to precipitate the methylated product, 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, which is then filtered and dried.
Step 4: Chlorination
-
Reactants: 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine, phosphorus oxychloride, N,N-dimethylaniline (catalyst).
-
Procedure: The dihydroxy-pyrimidine derivative is chlorinated using excess phosphorus oxychloride, which also serves as the solvent. A catalytic amount of N,N-dimethylaniline is added. The mixture is heated to reflux (100-110°C). After the reaction is complete, the excess phosphorus oxychloride is removed, and the residue is carefully hydrolyzed. The final product, this compound, is extracted with a suitable organic solvent (e.g., ethyl acetate), dried, and purified.
Spectral Data
No specific experimental spectral data (NMR, IR, MS) for this compound has been identified in the surveyed literature. Researchers should perform their own spectral analysis for characterization. For reference, the mass spectrum of the related compound, 4,6-dichloro-2-methyl-5-nitropyrimidine, is available.[7]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or fume hood.
Hazard Identification
-
GHS Pictograms: GHS07 (Harmful/Irritant)[2]
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[2]
-
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperature is -20°C under a nitrogen atmosphere, away from moisture.[2]
Biological Activity and Applications
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules, particularly for pharmaceutical and agrochemical applications.[1] Its reactive chloro and nitro groups allow for a variety of substitution reactions, making it a versatile building block for creating diverse chemical libraries for drug discovery and development. There is no evidence to suggest that this compound has direct biological activity or is involved in any signaling pathways; its utility lies in its role as a precursor to biologically active compounds.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. medcraveonline.com [medcraveonline.com]
- 7. 4,6-Dichloro-2-methyl-5-nitropyrimidine | C5H3Cl2N3O2 | CID 83192 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profiling of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document outlines expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with generalized experimental protocols for these analytical techniques. The information presented herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and quality control of this and related pyrimidine derivatives.
Spectroscopic Data Summary
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~2.6 - 2.8 | Singlet (s) | -S-CH₃ (Methylthio) |
Note: The pyrimidine ring of the target molecule is fully substituted and thus, no proton signals from the ring are expected.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170 | C2 (Carbon attached to -S-CH₃) |
| ~160 | C4/C6 (Carbons attached to Chlorine) |
| ~135 | C5 (Carbon attached to Nitro group) |
| ~15 | -S-CH₃ (Carbon of the methylthio group) |
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1590 - 1620 | Medium | C=N stretching (pyrimidine ring) |
| ~1520 - 1560 | Strong | Asymmetric NO₂ stretching |
| ~1340 - 1380 | Strong | Symmetric NO₂ stretching |
| ~1400 - 1450 | Medium | C-H bending (in -S-CH₃) |
| ~1000 - 1250 | Medium | C-N stretching (pyrimidine ring) |
| ~600 - 800 | Strong | C-Cl stretching |
| ~690 - 750 | Medium | C-S stretching |
Table 4: Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| ~239/241/243 | Molecular ion peak [M]⁺• with isotopic pattern for two chlorine atoms. |
| Lost fragment | Interpretation |
| -CH₃ | Loss of a methyl radical from the methylthio group. |
| -NO₂ | Loss of the nitro group. |
| -Cl | Loss of a chlorine atom. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for this compound.
NMR Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[1] The solution is then transferred to an NMR tube.[1]
-
Instrumentation: The spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be set to cover the expected chemical shift range for all protons in the molecule.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is recorded.
-
The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.
-
-
Data Analysis: The positions (in cm⁻¹) and relative intensities of the absorption bands are analyzed to identify the characteristic vibrations of the functional groups present in the molecule.[2][3]
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).[4]
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.
-
Acquisition:
-
Direct Infusion: The sample solution is introduced directly into the ion source at a constant flow rate.
-
LC-MS: The sample is first separated by liquid chromatography, and the eluent is introduced into the mass spectrometer.
-
-
Data Analysis: The resulting mass spectrum is analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The isotopic pattern of the molecular ion is particularly useful for confirming the presence of chlorine atoms.[4]
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.
References
The Synthetic Versatility of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, a pivotal building block in modern synthetic organic chemistry. Valued for its reactive dichlorinated and electron-deficient pyrimidine core, this compound serves as a versatile precursor for a wide array of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. This document details its synthesis, chemical properties, and diverse applications, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Chemical Properties and Reactivity
This compound (CAS No. 1979-96-0) is a crystalline solid. The electron-withdrawing nitro group at the C5 position, in conjunction with the two chlorine atoms at the C4 and C6 positions, renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity is the cornerstone of its utility as a synthetic building block. The chlorine atoms at the C4 and C6 positions can be sequentially or simultaneously displaced by a variety of nucleophiles, allowing for the controlled introduction of diverse functional groups.
Synthesis of this compound
The synthesis of this compound is a well-established four-step process commencing from diethyl malonate.[1] This synthetic route involves nitration, cyclization with thiourea, methylation, and finally, chlorination.
Synthetic Pathway Overview
Caption: Four-step synthesis of the target compound.
Experimental Protocols
Step 1: Nitration of Diethyl Malonate
This step involves the nitration of diethyl malonate to yield diethyl 2-nitromalonate. Fuming nitric acid is typically used as the nitrating agent.[1]
Step 2: Cyclization with Thiourea
The resulting diethyl 2-nitromalonate is then cyclized with thiourea in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring, yielding 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.[1]
-
Procedure: To a solution of sodium ethoxide in ethanol, thiourea is added. The mixture is heated to 70°C, and diethyl 2-nitromalonate is added dropwise. After the reaction is complete, the mixture is diluted with water, and the pH is adjusted to 5-6 with hydrochloric acid to precipitate the product. The solid is collected by filtration and dried.[1]
Step 3: Methylation
The mercapto group of the cyclized product is methylated using dimethyl sulfate in an aqueous sodium hydroxide solution.[1]
-
Procedure: 4,6-dihydroxy-2-mercapto-5-nitropyrimidine is dissolved in a 10% aqueous solution of sodium hydroxide. The solution is cooled to 10°C, and dimethyl sulfate is added dropwise while maintaining the temperature between 10-20°C. The reaction is stirred for 4 hours, and the pH is then adjusted to 2-3 with hydrochloric acid to precipitate the methylated product. The solid is collected by filtration and dried.[1]
Step 4: Chlorination
The final step is the chlorination of the dihydroxy pyrimidine derivative using phosphorus oxychloride (POCl₃) to yield this compound. A catalytic amount of N,N-dimethylaniline is often used to facilitate the reaction.[1]
-
Procedure: 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine is refluxed in excess phosphorus oxychloride at 100-110°C. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured into ice water, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to afford the final product, which can be further purified by recrystallization or column chromatography.[1]
Quantitative Data for Synthesis
| Step | Product | Reagents | Conditions | Yield |
| 1 | Diethyl 2-nitromalonate | Diethyl malonate, Fuming HNO₃ | - | High |
| 2 | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Diethyl 2-nitromalonate, Thiourea, NaOEt | 70°C | 72%[1] |
| 3 | 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine | 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine, (CH₃)₂SO₄, NaOH | 10-20°C, 4h | 81%[1] |
| 4 | This compound | 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine, POCl₃, N,N-dimethylaniline | 100-110°C (reflux) | 40-80%[1] |
Applications as a Synthetic Building Block
The strategic placement of two reactive chlorine atoms and a nitro group makes this compound a highly valuable precursor for the synthesis of a variety of substituted pyrimidines. Its primary application lies in the construction of biologically active molecules, including kinase inhibitors and modulators of GABA receptors.
Nucleophilic Aromatic Substitution Reactions
The chlorine atoms at the C4 and C6 positions are readily displaced by a wide range of nucleophiles. The regioselectivity of the substitution can often be controlled by tuning the reaction conditions and the nature of the nucleophile.
Caption: Versatility in SNAr reactions.
Reactions with Amines: This is one of the most common applications of the title compound. Reaction with primary or secondary amines leads to the formation of 4-amino-6-chloro- or 4,6-diamino-2-(methylthio)-5-nitropyrimidines. These products are key intermediates in the synthesis of various kinase inhibitors.[2]
Reactions with Alkoxides: Alkoxides, such as sodium ethoxide, can displace one or both chlorine atoms to yield the corresponding alkoxy or dialkoxy pyrimidine derivatives. These reactions are often regioselective, with the first substitution occurring preferentially at the C4 position.[3]
Reactions with Thiols: Thiolates can also be employed as nucleophiles to introduce thioether functionalities onto the pyrimidine ring.
Synthesis of GS-39783 Analogues
This compound is a key starting material for the synthesis of N,N'-dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS-39783) and its analogues, which are positive allosteric modulators of GABAB receptors.[4][5][6][7] The synthesis involves the sequential substitution of the two chlorine atoms with cyclopentylamine.
Intermediate in Ticagrelor Synthesis
A closely related analogue, 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine, is a crucial intermediate in the synthesis of Ticagrelor, a platelet aggregation inhibitor.[8][9][10][11][12] The synthetic strategies employed for this analogue are directly applicable to the methylthio derivative, highlighting the broader importance of this class of compounds in pharmaceutical manufacturing.
Spectroscopic Data
Accurate characterization of this compound and its synthetic intermediates is crucial for ensuring the purity and identity of the compounds. Below is a summary of expected spectroscopic data.
| Data Type | This compound |
| ¹H NMR | δ (ppm): ~2.6 (s, 3H, -SCH₃) |
| ¹³C NMR | δ (ppm): Signals corresponding to the pyrimidine ring carbons and the methylthio carbon. |
| IR (cm⁻¹) | Characteristic peaks for C-Cl, C=N, C-S, and NO₂ functional groups. |
| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |
Note: Actual chemical shifts and peak positions may vary depending on the solvent and instrument used. Researchers should consult spectral databases and literature for precise values.[13][14][15][16][17]
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of a wide range of functionalized pyrimidine derivatives. Its predictable reactivity in nucleophilic aromatic substitution reactions, coupled with a straightforward multi-step synthesis, makes it an attractive starting material for drug discovery and development professionals. The detailed protocols and data presented in this guide are intended to facilitate its use in the laboratory and spur further innovation in the synthesis of novel heterocyclic compounds.
References
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. mdpi.com [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. CN105294573A - Method for synthesizing 4,6-dichloro-2-(propylthio)-5-aminopyrimidine - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Eureka | Patsnap [eureka.patsnap.com]
- 9. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. CN103787984A - Preparation method of Ticagrelor intermediate 4, 6-dichloro-5-nitro-2-(propylthio) pyrimidine - Google Patents [patents.google.com]
- 12. caod.oriprobe.com [caod.oriprobe.com]
- 13. scienceopen.com [scienceopen.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. 4,6-Dichloro-2-(methylthio)pyrimidine | C5H4Cl2N2S | CID 80531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. ias.ac.in [ias.ac.in]
An In-Depth Technical Guide on the Mechanism of Action of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds, including several FDA-approved drugs. The specific compound, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine, primarily serves as a versatile synthetic intermediate for the development of these more complex, biologically active derivatives.[1][2] Its reactive chloro and nitro groups allow for extensive chemical modifications, leading to a diverse range of derivatives with varied mechanisms of action.
This technical guide provides a comprehensive overview of the primary mechanisms of action identified for derivatives of this pyrimidine core, focusing on their applications in oncology. We will delve into three principal anticancer strategies employed by these compounds: kinase inhibition, topoisomerase II inhibition, and microtubule targeting. For each mechanism, this document details the underlying signaling pathways, presents quantitative data from key studies, and provides standardized experimental protocols for assessing compound efficacy.
The Role of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[3] The pyrimidine core is an excellent scaffold for designing kinase inhibitors as it can mimic the adenine ring of ATP, enabling competitive binding at the enzyme's ATP-binding site.[3] Derivatives of this compound have been developed to target various kinases, including Janus Kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway that governs cell proliferation and immune responses.[3]
Signaling Pathway: JAK-STAT Inhibition
The JAK-STAT pathway is activated by cytokines, leading to the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate gene expression. In many cancers, this pathway is constitutively active. Pyrimidine-based inhibitors function by blocking the ATP-binding site of JAK kinases, thereby preventing the phosphorylation cascade and subsequent downstream signaling.
Caption: JAK-STAT signaling pathway and the point of pyrimidine derivative inhibition.
Quantitative Data: Kinase Inhibitory Activity
The efficacy of kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50). Lower values indicate greater potency. The following table summarizes data for representative pyrimidine-based kinase inhibitors.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line / Assay | Reference |
| Ruxolitinib | JAK1 | 3.3 | Cell-free assay | [] |
| JAK2 | 2.8 | Cell-free assay | [] | |
| Compound 33 | JAK1 | 2.1 | Biochemical Assay | [5] |
| JAK2 | 12 | Biochemical Assay | [5] | |
| Sunitinib | PDGFRβ | 2 | In vitro assay | [] |
| VEGFR2 | 80 | In vitro assay | [] | |
| Dasatinib | Abl | <1 | In vitro assay | [] |
| Src | 0.8 | In vitro assay | [] |
Experimental Protocol: Biochemical Kinase Inhibition Assay
This protocol describes a luminescence-based assay to determine the IC50 of a test compound by measuring the amount of ATP remaining after a kinase reaction.
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Methodology:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.[3]
-
Assay Plate Setup: Add 1 µL of each compound dilution to the wells of a 384-well assay plate. Include DMSO-only (vehicle) and no-kinase controls.[3]
-
Kinase Reaction Initiation: Prepare a master mix containing assay buffer, the target kinase (e.g., JAK2), a specific peptide substrate, and ATP. Dispense this mixture into each well to start the reaction.[3]
-
Incubation: Incubate the plate at 30°C for 60 minutes, allowing the enzymatic reaction to proceed.[3]
-
Signal Detection: Add an ATP detection reagent (e.g., ADP-Glo™) to each well. This terminates the kinase reaction and converts the remaining ATP into a luminescent signal.[3][6]
-
Data Measurement: After a brief stabilization period (approx. 10 minutes), measure the luminescence of each well using a compatible plate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high (no kinase) and low (vehicle) controls. Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Topoisomerase II Inhibition
DNA topoisomerase II (Topo II) is an essential enzyme that manages DNA topology during replication and transcription by creating transient double-strand breaks.[7] Some anticancer agents, known as Topo II poisons, work by stabilizing the "cleavage complex," which is the intermediate state where Topo II is covalently bound to the cleaved DNA. This leads to the accumulation of permanent DNA strand breaks, triggering cell cycle arrest and apoptosis.[8]
Mechanism of Action
Pyrimidine derivatives can act as Topo II inhibitors. They intercalate into the DNA or bind to the enzyme, preventing the re-ligation of the DNA strands. This traps the enzyme on the DNA, leading to irreversible double-strand breaks when the replication fork collides with the complex.
Caption: Mechanism of Topoisomerase II inhibition by pyrimidine derivatives.
Quantitative Data: Topoisomerase II Inhibitory Activity
The potency of Topo II inhibitors can be expressed as the IC50 value from either an enzymatic assay or a cell proliferation assay.
| Compound ID | IC50 (µM) | Assay Type / Cell Line | Reference |
| Thiazolopyrimidine 3d | 2.89 | Topo II Inhibition | [8][9] |
| 3.5 | Proliferation (A498 Renal) | [8] | |
| Thienopyrimidine 4 | ~4-10 | Proliferation (HepG2, MCF7) | [10] |
| Thienopyrimidine 17 | ~4-10 | Proliferation (HepG2, MCF7) | [10] |
| Thiazolopyrimidine 4c | 0.23 | Topo II Inhibition | [11] |
| Doxorubicin (Control) | 2.67 | Topo II Inhibition | [8][9] |
| Etoposide (Control) | - | (Standard Control) | [12] |
Experimental Protocol: Topoisomerase II DNA Relaxation Assay
This protocol assesses the ability of a compound to inhibit the catalytic activity of Topo II, which is its ability to relax supercoiled plasmid DNA.[13]
Caption: Workflow for the Topoisomerase II DNA relaxation assay.
Methodology:
-
Reaction Assembly: In a microcentrifuge tube on ice, combine 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM ATP, 0.25 µg of supercoiled plasmid DNA (e.g., pRYG), and the desired concentration of the test compound.[13]
-
Reaction Initiation: Add 2-6 units of purified human Topo II enzyme to the tube.[14]
-
Incubation: Transfer the tube to a 37°C water bath and incubate for 30 minutes.[13]
-
Termination: Stop the reaction by adding 10% SDS to a final concentration of 1%.[13]
-
Protein Removal: Add Proteinase K to a final concentration of 50 µg/mL and incubate for another 15-30 minutes at 37°C to digest the enzyme.[13][14]
-
Sample Loading: Add gel loading buffer to the samples.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours to separate the supercoiled (unreacted) and relaxed (reacted) DNA topoisomers.[7]
-
Analysis: Stain the gel with ethidium bromide, destain, and photograph under UV illumination. Inhibition is observed as a dose-dependent decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA compared to the no-drug control.[7]
Microtubule Targeting
Microtubules are dynamic cytoskeletal polymers essential for forming the mitotic spindle during cell division. Microtubule Targeting Agents (MTAs) disrupt this process, leading to mitotic arrest and apoptosis. They are among the most effective classes of anticancer drugs. MTAs are broadly classified as stabilizers (e.g., taxanes) or destabilizers (e.g., vinca alkaloids, colchicine).[15] Pyrimidine derivatives have been identified as potent microtubule destabilizers that bind to the colchicine site on β-tubulin.[16][17]
Mechanism of Action
By binding to the colchicine site on tubulin dimers, these pyrimidine derivatives prevent the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis.
Caption: Disruption of microtubule dynamics by colchicine-site binding pyrimidines.
Quantitative Data: Microtubule Depolymerizing Activity
The activity of microtubule targeting agents is assessed by their ability to inhibit tubulin assembly (IC50) and their antiproliferative effects in cancer cells (GI50 or IC50).
| Compound ID | Tubulin Assembly IC50 (µM) | Antiproliferative IC50 (nM) | Cell Line | Reference | | :--- | :--- | :--- | :--- | | Monocyclic Pyrimidine 12 | - | 24.4 | MDA-MB-435 |[16] | | Pyrazolo[4,3-d]pyrimidine 9 | 0.45 | <10 (most lines) | NCI-60 Panel |[18] | | Pyrazolo[4,3-d]pyrimidine 11 | 0.42 | - | - |[18] | | Pyrazolo[4,3-d]pyrimidine 13 | 0.42 | - | - |[18] | | Pyrazolo[1,5-a]pyrimidine 1a | - | 24.8 (average) | Cancer cell panel |[17] | | Pyrazolo[1,5-a]pyrimidine 1b | - | 28.0 (average) | Cancer cell panel |[17] | | Combretastatin A-4 (CA-4) | 0.54 | - | - |[18] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based assay to measure the effect of a test compound on the polymerization of purified tubulin in real-time.
Caption: Workflow for a fluorescence-based in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation: Reconstitute purified porcine brain tubulin (2 mg/mL) in assay buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[19]
-
Reaction Mixture: In a pre-chilled 96-well plate, combine the tubulin solution, 1 mM GTP, 10% glycerol (as a polymerization enhancer), a fluorescent reporter dye (e.g., 6.3 µM DAPI), and the test compound at various concentrations.[19] Include controls with a known inhibitor (e.g., nocodazole), a known stabilizer (e.g., paclitaxel), and a vehicle control (DMSO).
-
Assay Initiation and Measurement: Place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) kinetically, with readings taken every 60 seconds for a duration of 60 minutes.[19]
-
Data Analysis: Plot fluorescence intensity versus time for each concentration. The rate and extent of polymerization are determined from the slope and plateau of the resulting curves, respectively. Calculate the percent inhibition relative to the vehicle control to determine the IC50 value of the test compound.[20]
Conclusion
Derivatives of this compound represent a versatile and powerful class of compounds in drug discovery. By leveraging the pyrimidine core as a privileged scaffold, medicinal chemists can design potent and selective inhibitors that operate through diverse and clinically validated anticancer mechanisms, including kinase inhibition, topoisomerase II poisoning, and microtubule disruption. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the synthesis, evaluation, and optimization of novel pyrimidine-based therapeutics. Continued exploration of this chemical space holds significant promise for the development of next-generation therapies for cancer and other diseases.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 5. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New fused pyrimidine derivatives with anticancer activity: Synthesis, topoisomerase II inhibition, apoptotic inducing activity and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, molecular modeling and anticancer evaluation of thieno[2,3-d]pyrimidine derivatives as inhibitors of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. topogen.com [topogen.com]
- 15. Design, Synthesis, and Preclinical Evaluation of 4-Substituted-5-methyl-furo[2,3-d]pyrimidines as Microtubule Targeting Agents That Are Effective against Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Simple Monocyclic Pyrimidine Analogs as Microtubule Targeting Agents Binding to the Colchicine Site - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Biological Activity of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 23, 2025
Abstract
This technical guide provides an in-depth overview of the known and potential biological activities of the synthetic heterocyclic compound, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document extrapolates its likely biological profile based on the well-documented activities of structurally related pyrimidine derivatives. This guide covers potential antimicrobial and anticancer activities, proposed mechanisms of action, and detailed experimental protocols for in vitro screening. The information is intended to serve as a foundational resource for researchers initiating studies on this compound and to facilitate its exploration in drug discovery and development programs.
Introduction
Pyrimidine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active molecules, including nucleobases and numerous therapeutic agents.[1][2] The pyrimidine scaffold is associated with a broad spectrum of pharmacological properties, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[3][4][5] The specific compound, this compound, is a substituted pyrimidine characterized by the presence of two chlorine atoms, a methylthio group, and a nitro group. These functional groups are known to modulate the electronic and steric properties of the parent ring, thereby influencing its interaction with biological targets.
This guide will explore the anticipated biological activities of this compound, drawing parallels from the established bioactivities of dichloropyrimidines, methylthiopyrimidines, and nitropyrimidines.
Chemical Profile
-
IUPAC Name: this compound
-
CAS Number: 1979-96-0
-
Molecular Formula: C₅H₃Cl₂N₃O₂S
-
Molecular Weight: 240.07 g/mol
-
Structure:
A known method for the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine involves a multi-step process starting from diethyl malonate, which undergoes nitration, cyclization with thiourea, methylation, and finally chlorination.[6]
Potential Biological Activities
Based on the structure-activity relationships of analogous compounds, this compound is predicted to exhibit the following biological activities:
Potential Anticancer Activity
Numerous pyrimidine derivatives have been investigated for their anticancer properties.[3][4][5] The presence of dichloro and nitro groups on the pyrimidine ring can contribute to cytotoxic effects against cancer cell lines. Specifically, nitropyrimidine derivatives have been reported to exhibit cytotoxic effects on human breast cancer (MCF-7) cells.[7] The dichloro substitutions provide reactive sites for nucleophilic substitution, potentially allowing the molecule to covalently interact with biological macromolecules, a mechanism exploited by some anticancer agents.
Inferred Activity: It is hypothesized that this compound may exhibit dose-dependent cytotoxic activity against various cancer cell lines.
Potential Antimicrobial Activity
The pyrimidine nucleus is a common feature in many antimicrobial agents.[8][9][10] The combination of halogens and a sulfur-containing substituent on the pyrimidine ring has been shown to be effective against both Gram-positive and Gram-negative bacteria. The nitro group can also contribute to antimicrobial effects, as seen in other classes of antimicrobial compounds.
Inferred Activity: this compound is likely to possess inhibitory activity against a range of bacterial and potentially fungal strains.
Proposed Mechanisms of Action
Inhibition of Pyrimidine Biosynthesis
A primary mechanism by which pyrimidine analogs exert their biological effects is through the inhibition of the de novo pyrimidine biosynthesis pathway.[11][12] This pathway is crucial for the synthesis of nucleotides required for DNA and RNA replication. Cancer cells and microorganisms, with their high rates of proliferation, are particularly dependent on this pathway, making it an attractive therapeutic target. By mimicking natural pyrimidine precursors, this compound could potentially inhibit key enzymes in this pathway, such as dihydroorotate dehydrogenase (DHODH), leading to the depletion of pyrimidine pools and subsequent cell cycle arrest and apoptosis.[11]
Caption: Workflow for assessing anticancer activity using the MTT assay.
Antimicrobial Activity: Kirby-Bauer Disk Diffusion Test
This method assesses the susceptibility of bacteria to an antimicrobial agent. [1][8][9] Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile cotton swabs
-
This compound (dissolved in a suitable solvent)
-
Sterile filter paper disks
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Dip a sterile swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound. Place the disks on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited.
-
Interpretation: The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.
References
- 1. asm.org [asm.org]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. onlinejbs.com [onlinejbs.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
The Elucidation of a Nitropyrimidine Derivative: A Technical Guide to 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and structural characteristics of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. While a definitive single-crystal X-ray diffraction structure for this specific compound is not publicly available in major crystallographic databases, this document consolidates available information on its synthesis and properties.
Molecular and Physical Properties
This compound is a pyrimidine derivative with the chemical formula C₅H₃Cl₂N₃O₂S. It is recognized as a useful synthetic intermediate in the preparation of various compounds, including Cathepsin K inhibitors and allosteric positive modulators of GABA-B receptors.[1] The compound's key identifiers and computed properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1979-96-0 | |
| Molecular Weight | 240.07 g/mol | |
| Molecular Formula | C₅H₃Cl₂N₃O₂S | |
| SMILES | O=--INVALID-LINK--[O-] | |
| InChI Key | Not Available |
Synthesis Protocol
A documented method for the synthesis of this compound begins with diethyl malonate and proceeds through a four-step reaction sequence: nitration, cyclization, methylation, and chlorination.[2]
Experimental Workflow for Synthesis
The following diagram outlines the key stages in the synthesis of the target compound.
Caption: Synthetic pathway for this compound.
Detailed Methodology
-
Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid.[2]
-
Cyclization: The nitrated product undergoes cyclization with thiourea in the presence of a sodium alkoxide to form a pyrimidine heterocyclic compound.[2]
-
Methylation: The resulting pyrimidine is methylated using dimethyl sulfate.[2]
-
Chlorination: The final step involves the chlorination of the methylated pyrimidine with phosphorus oxychloride, using a small amount of N,N-dimethylaniline as a catalyst, to yield this compound.[2]
Crystal Structure Analysis
As of the latest searches of the Cambridge Structural Database (CSD) and other publicly available crystallographic resources, the single-crystal structure of this compound has not been deposited or published.
For comparative purposes, the crystal structure of the related compound, 4,6-Dichloro-2-(methylthio)pyrimidine (lacking the 5-nitro group), has been determined. This structure provides some insight into the potential conformation of the dichloropyrimidine core. However, it is crucial to note that the presence of the electron-withdrawing nitro group at the 5-position in the target compound would significantly influence its electronic properties and crystal packing, and therefore, direct extrapolation of structural parameters is not advisable.
Molecular Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of this compound.
Caption: 2D structure of this compound.
Applications in Research and Development
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility has been demonstrated in the development of:
-
Cathepsin K inhibitors: These are investigated for the treatment of osteoporosis.[1]
-
GS39783: An allosteric positive modulator of GABA-B receptors, which has implications for treating neurological and psychiatric disorders.[1]
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a thorough account of its synthesis and known properties. The availability of a robust synthetic route facilitates its use as a versatile building block in medicinal chemistry and drug discovery programs. Further research, including single-crystal X-ray diffraction studies, would be invaluable for a more complete understanding of its solid-state properties and intermolecular interactions, which could aid in the rational design of novel therapeutics.
References
Methodological & Application
Application Notes: Synthesis of Purine Analogs from 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
Introduction
Purine analogs are a cornerstone of medicinal chemistry and drug development, exhibiting a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[1] The synthesis of novel purine derivatives is a critical activity for discovering new therapeutic agents. The versatile scaffold of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine serves as a valuable starting material for constructing diverse, polysubstituted purine libraries. Its two reactive chlorine atoms can be sequentially displaced by various nucleophiles, and the nitro group provides a handle for forming the imidazole portion of the purine ring system. This document provides a detailed protocol for the synthesis of purine derivatives using this key intermediate.
Core Principles of the Synthesis
The overall synthetic strategy involves a multi-step process:
-
Sequential Nucleophilic Aromatic Substitution (SNAr) : The two chlorine atoms on the pyrimidine ring are displaced by nucleophiles (typically amines). The chlorine at the C4 position is generally more reactive and is substituted first.
-
Reduction of the Nitro Group : The 5-nitro group is reduced to a 5-amino group, creating the necessary functionality for the subsequent cyclization step.
-
Cyclization : The resulting 4,5-diaminopyrimidine intermediate is cyclized to form the fused imidazole ring, completing the purine core.
This approach allows for the introduction of diverse chemical functionalities at the C4 and C6 positions, making it a powerful method for generating compound libraries for screening and drug discovery.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material, this compound
This protocol is adapted from a patented synthetic method.[2] The synthesis starts from diethyl malonate and proceeds through nitration, cyclization with thiourea, methylation, and finally, chlorination. The final chlorination step is detailed below.
Materials:
-
4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (DMA)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ice water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 21 g (0.1 mol) of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine to 100 ml of phosphorus oxychloride.
-
Add 5 ml of N,N-dimethylaniline as a catalyst.[2]
-
Heat the mixture to reflux (100-110°C) and maintain for 8 hours.[2]
-
After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the cooled residue into ice water to hydrolyze the remaining POCl₃.
-
Extract the aqueous mixture with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography to obtain this compound.
| Parameter | Value | Reference |
| Starting Material | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | [2] |
| Reagents | POCl₃, N,N-dimethylaniline | [2] |
| Reaction Time | 8 hours | [2] |
| Reaction Temperature | 100-110°C (Reflux) | [2] |
| Typical Yield | ~70% | [2] |
| Purity | ~96% | [2] |
Protocol 2: General Procedure for Purine Synthesis
This protocol outlines the conversion of this compound into a generic purine analog.
Step 1: Monosubstitution with a Primary Amine (e.g., at C4)
-
Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Add 1.1 equivalents of the desired primary amine and a base (e.g., 2 equivalents of triethylamine or diisopropylethylamine) to act as a scavenger for the HCl generated.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50°C).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The substitution of the first chlorine is typically favored kinetically.[3]
-
Upon completion, remove the solvent under reduced pressure. Work up by partitioning between an organic solvent (e.g., ethyl acetate) and water. Dry the organic phase and concentrate to obtain the 4-amino-6-chloro-2-(methylthio)-5-nitropyrimidine intermediate.
Step 2: Disubstitution with a Second Amine (e.g., at C6)
-
Dissolve the monosubstituted intermediate from Step 1 in a suitable solvent.
-
Add the second desired amine (can be the same or different from the first). This step may require more forcing conditions (e.g., higher temperature or a stronger base) than the first substitution.
-
Heat the reaction mixture as required and monitor by TLC.
-
Upon completion, perform an aqueous workup as described in Step 1 and purify the resulting 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivative by column chromatography.
Step 3: Reduction of the Nitro Group
-
Dissolve the 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivative in a solvent like ethanol or tert-Butyl methyl ether.[4]
-
Perform the reduction. Common methods include:
-
Catalytic Hydrogenation : Add a catalyst (e.g., Pd/C or Pt/V/C) and subject the mixture to a hydrogen atmosphere (e.g., balloon or autoclave) at a suitable temperature (e.g., 65°C).[4][5]
-
Chemical Reduction : Use a reducing agent like sodium dithionite in a mixed solvent system of water and an organic solvent.[5]
-
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst (if used) and concentrate the solvent. The resulting product is the 4,5,6-triaminopyrimidine derivative, which is often used directly in the next step without extensive purification.
Step 4: Cyclization to Form the Purine Ring
-
Suspend the 4,5,6-triaminopyrimidine derivative from Step 3 in triethyl orthoformate, which can act as both reagent and solvent.[6]
-
Add a catalytic amount of a strong acid, such as methanesulfonic acid or formic acid.[6]
-
Heat the mixture to reflux (e.g., 90-100°C) and stir for several hours.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to yield the final substituted purine.[6]
Visualized Workflows and Pathways
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a disubstituted purine analog from the starting pyrimidine.
Caption: General workflow for purine synthesis.
Biological Context: Inhibition of De Novo Purine Synthesis
Purine analogs often function as antimetabolites by interfering with the de novo purine biosynthesis pathway, which is crucial for DNA and RNA synthesis in rapidly dividing cells, such as cancer cells.[7] The diagram below shows a simplified representation of this pathway and a potential point of inhibition by a synthetic purine analog.
Caption: Inhibition of de novo purine synthesis by an analog.
References
- 1. Synthesis and Medicinal Uses of Purine | Pharmaguideline [pharmaguideline.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 4,6-dichloro-2-propylthiopyrimidine-5-amine | 145783-15-9 [chemicalbook.com]
- 5. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a highly reactive and versatile building block in medicinal chemistry and materials science. The pyrimidine core, activated by the strongly electron-withdrawing nitro group at the C5 position, renders the chlorine atoms at the C4 and C6 positions exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This high reactivity allows for the facile introduction of a wide range of amine nucleophiles, enabling the synthesis of diverse libraries of substituted pyrimidine derivatives. These products are key intermediates in the development of various therapeutic agents, including kinase inhibitors and other biologically active molecules.
This document provides detailed application notes and experimental protocols for the reaction of this compound with primary and secondary amines. It covers methodologies for both selective mono-substitution and exhaustive di-substitution, supported by quantitative data and a generalized experimental workflow.
Reaction Principle
The nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination mechanism. The electron-deficient pyrimidine ring is attacked by the amine nucleophile at either the C4 or C6 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is significantly enhanced by the nitro group. In the subsequent step, a chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the aminated product.
Due to the strong activation by the nitro group, the second chlorine atom is also readily displaced by another equivalent of the amine, often under mild conditions, to yield the symmetrically disubstituted product. Selective mono-substitution can be achieved by carefully controlling the stoichiometry of the reactants and the reaction temperature.
Quantitative Data Summary
The following table summarizes the expected yields for the di-substitution reaction of a closely related substrate, 6-alkoxy-4-chloro-5-nitropyrimidine, with various primary amines.[1] These reactions are expected to proceed similarly with this compound to yield the corresponding 4,6-diamino-2-(methylthio)-5-nitropyrimidine derivatives. It is important to note that yields are highly dependent on the specific amine and reaction conditions and may require optimization.
| Amine Nucleophile | Product | Reported Yield (%)[1] |
| Benzylamine | N4,N6-dibenzyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 55-92 |
| 4-Methoxybenzylamine | N4,N6-bis(4-methoxybenzyl)-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 95 |
| 2-Chlorobenzylamine | N4,N6-bis(2-chlorobenzyl)-2-(methylthio)-5-nitropyrimidine-4,6-diamine | Quantitative |
| Isopropylamine | N4,N6-diisopropyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 72-92 |
| tert-Butylamine | N4,N6-di-tert-butyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 85 |
| Cyclohexylamine | N4,N6-dicyclohexyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 88 |
| Ethylamine | N4,N6-diethyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 89 |
| Isobutylamine | N4,N6-diisobutyl-2-(methylthio)-5-nitropyrimidine-4,6-diamine | 83 |
Experimental Protocols
Materials and Equipment:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Protocol 1: Synthesis of 4,6-Diamino-2-(methylthio)-5-nitropyrimidines (Di-substitution)
This protocol is adapted from the reaction of related 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines, which readily undergo di-substitution.[1]
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to dissolve the starting material (concentration typically 0.1-0.2 M).
-
Reagent Addition: Add the primary amine (2.2 eq.) and triethylamine (TEA) (2.5 eq.) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford the desired 4,6-diamino-2-(methylthio)-5-nitropyrimidine.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Amino-6-chloro-2-(methylthio)-5-nitropyrimidines (Selective Mono-substitution)
Achieving selective mono-substitution requires careful control of the reaction conditions to prevent the second substitution.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Solvent Addition: Add anhydrous THF and cool the flask to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution of the amine (1.0 eq.) and DIPEA (1.2 eq.) in anhydrous THF. Add this solution dropwise to the stirred solution of the dichloropyrimidine at -78 °C over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by TLC. The reaction is typically complete within 1-2 hours. It is crucial to avoid letting the reaction warm up, as this will promote the formation of the di-substituted product.
-
Work-up: Once the starting material is consumed, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to isolate the mono-substituted product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Visualizations
Caption: General experimental workflow for the SNAr reaction.
Caption: Reaction pathways for mono- and di-substitution.
References
Application Notes and Protocols: Reaction of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine with Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the pyrimidine ring through nucleophilic aromatic substitution (SNAr) is a pivotal strategy in the synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the reaction of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine with a variety of substituted anilines. This reaction is a key step in the synthesis of 4-anilino-6-chloro-2-(methylthio)-5-nitropyrimidines, which are versatile intermediates for the development of compounds with potential applications in areas such as kinase inhibition.
The presence of two chlorine atoms at the 4 and 6 positions, activated by the electron-withdrawing nitro group at the 5-position, makes the pyrimidine ring highly susceptible to nucleophilic attack. The reaction with substituted anilines typically proceeds with good regioselectivity, with the initial substitution occurring at the C4 position. The resulting products can be further modified, for instance, by cyclization to form azapurine ring systems.
Reaction Scheme & Mechanism
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The aniline nitrogen acts as the nucleophile, attacking the electron-deficient C4 position of the pyrimidine ring to form a resonance-stabilized Meisenheimer intermediate. Subsequent elimination of the chloride leaving group yields the substituted product.
Experimental Protocols
The following protocols are based on established literature procedures for the reaction of this compound with substituted anilines.
Materials and Reagents
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Triethylamine (Et₃N)
-
Ethanol (absolute)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrer, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
General Procedure for the Synthesis of 4-Anilino-6-chloro-2-(methylthio)-5-nitropyrimidines
-
Reaction Setup: To a solution of this compound (1.0 eq.) in absolute ethanol, add the substituted aniline (1.0 eq.) and triethylamine (1.1 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane).
-
Work-up: Upon completion of the reaction (typically indicated by the disappearance of the starting pyrimidine on TLC), the solvent is removed under reduced pressure.
-
Purification: The crude residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 4-anilino-6-chloro-2-(methylthio)-5-nitropyrimidine derivative.
Data Presentation
The following table summarizes the results obtained from the reaction of this compound with various substituted anilines, based on literature data.
| Entry | Substituted Aniline (Ar-NH₂) | Product (Ar) | Reaction Conditions | Yield (%) |
| 1 | Aniline | Phenyl | Ethanol, rt | 85 |
| 2 | 4-Chloroaniline | 4-Chlorophenyl | Ethanol, rt | 82 |
| 3 | 4-Methoxyaniline | 4-Methoxyphenyl | Ethanol, rt | 88 |
| 4 | 4-Methylaniline | 4-Methylphenyl | Ethanol, rt | 86 |
| 5 | 3,4-Dichloroaniline | 3,4-Dichlorophenyl | Ethanol, rt | 79 |
Visualizations
Experimental Workflow
Application Notes and Protocols: Synthesis of 2,6,8,9-Tetrasubstituted Purines from 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 2,6,8,9-tetrasubstituted purines, a class of compounds with significant potential in drug discovery, starting from the versatile building block 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. The methodologies outlined are based on established synthetic routes involving sequential nucleophilic substitutions, nitro group reduction, and purine ring formation.
Overview of the Synthetic Strategy
The synthesis of 2,6,8,9-tetrasubstituted purines from this compound is a multi-step process that offers a high degree of flexibility for introducing various substituents onto the purine core. The general synthetic pathway is as follows:
-
Sequential Nucleophilic Substitution at C4 and C6: The two chloro groups on the pyrimidine ring are displaced by nucleophiles in a stepwise manner. Typically, the chlorine at C4 is more reactive and is substituted first, followed by the substitution of the chlorine at C6. A wide range of amines and alkoxides can be employed as nucleophiles to introduce diversity at these positions.
-
Reduction of the Nitro Group: The nitro group at the C5 position is reduced to an amino group. This step is crucial as it forms the 4,5-diaminopyrimidine intermediate necessary for the subsequent cyclization.
-
Formation of the Imidazole Ring: The 4,5-diaminopyrimidine intermediate is cyclized to construct the imidazole portion of the purine ring system. The choice of cyclizing agent determines the substituent at the C8 position.
-
N9-Alkylation/Arylation: The final substitution at the N9 position can be achieved through various alkylation or arylation reactions. In some one-pot procedures, the N9-substituent is introduced concurrently during the imidazole ring formation.
Experimental Protocols
Synthesis of this compound (Starting Material)
A common method for the synthesis of the starting material, this compound, begins with diethyl malonate and proceeds through nitration, cyclization with thiourea, methylation, and finally chlorination[1].
Protocol for Chlorination of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine:
-
To 100 mL of phosphorus oxychloride, add 21 g (0.1 mol) of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine and 5 mL of N,N-dimethylaniline (as a catalyst)[1].
-
Heat the mixture to reflux (100-110 °C) and maintain for 8 hours[1].
-
After the reaction is complete, distill off the excess phosphorus oxychloride under reduced pressure[1].
-
Carefully pour the residue into ice water to hydrolyze the remaining phosphorus oxychloride[1].
-
Extract the aqueous mixture with ethyl acetate[1].
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product[1].
-
Purify the crude product to yield this compound[1].
General Protocol for Sequential Nucleophilic Substitution at C4 and C6
This protocol describes the stepwise replacement of the chloro groups with amines.
Step 1: Monosubstitution at C4
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add 1.0-1.2 equivalents of the desired primary or secondary amine.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.
-
Purify the resulting 4-amino-6-chloro-2-(methylthio)-5-nitropyrimidine derivative by column chromatography.
Step 2: Disubstitution at C6
-
Dissolve the 4-substituted intermediate in a suitable solvent.
-
Add an excess of the second desired amine (or alkoxide).
-
Heat the reaction mixture to an elevated temperature (e.g., reflux) to facilitate the substitution of the less reactive C6-chloro group.
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous workup, followed by drying and concentration of the organic phase.
-
Purify the 4,6-disubstituted-2-(methylthio)-5-nitropyrimidine product by chromatography or recrystallization.
Protocol for the Reduction of the 5-Nitro Group
The reduction of the nitro group to an amine is a critical step. Several methods can be employed.
Method A: Reduction with Sodium Dithionite [2]
-
Suspend the 4,6-disubstituted-2-(methylthio)-5-nitropyrimidine in a mixture of an organic solvent (e.g., ethyl acetate) and water[2].
-
Add an excess of sodium dithionite portion-wise while monitoring the reaction temperature.
-
Stir vigorously until the reaction is complete (indicated by a color change and TLC analysis).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the 4,5-diamino-6-substituted-2-(methylthio)pyrimidine.
Method B: Reduction with Lithium Aluminum Hydride/Aluminum Trichloride [3][4]
Caution: This reaction is highly exothermic and should be performed with extreme care under an inert atmosphere.
-
In a flame-dried flask under an inert atmosphere (e.g., argon), prepare a solution of lithium aluminum hydride and aluminum trichloride in an anhydrous solvent like THF[3][4].
-
Cool the reagent mixture in an ice-salt bath.
-
Slowly add a solution of the 4,6-disubstituted-2-(methylthio)-5-nitropyrimidine in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to proceed at a low temperature until the starting material is consumed.
-
Carefully quench the reaction by the sequential slow addition of water, followed by a sodium hydroxide solution.
-
Filter the resulting precipitate and wash it thoroughly with an organic solvent.
-
Dry and concentrate the filtrate to obtain the desired diamine.
Protocol for Imidazole Ring Formation and N9-Substitution
The final step involves the cyclization to form the purine ring, which can be combined with N9-alkylation.
Method A: Cyclization with an Aldehyde to form C8-Substituted Purines [5]
-
Dissolve the 4,5-diaminopyrimidine intermediate in a solvent such as DMF[5].
-
Add the desired aldehyde (1.0-1.2 equivalents) and a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA)[5].
-
Heat the reaction mixture (e.g., to 80 °C) and stir overnight[5].
-
Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with an organic solvent.
-
The resulting 6,8-disubstituted-2-(methylthio)-9H-purine can be further alkylated at the N9 position using standard procedures (e.g., with an alkyl halide and a base like potassium carbonate).
Method B: One-Pot Synthesis of 6,8,9-Trisubstituted Purines [6]
-
A one-pot synthesis can be employed starting from 5-amino-4-chloro-6-alkylaminopyrimidines to obtain 6-alkoxy-8,9-dialkyl/aryl purines. This reaction's pathway can depend on the N,N-dialkyl amide used[6].
Data Presentation
The following tables summarize representative quantitative data for key steps in the synthesis.
Table 1: Yields for the Synthesis of this compound [1]
| Step | Reactants | Reagents | Product | Yield |
| Methylation | 4,6-dihydroxy-5-nitropyrimidine-2-thiol | Dimethyl sulfate, NaOH | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | 77% |
| Chlorination | 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | POCl₃, N,N-dimethylaniline | This compound | 70% |
Table 2: Yields for the Synthesis of 6,8,9-Trisubstituted Purine Analogues [5]
| Compound | C6-Substituent | C8-Substituent | N9-Substituent | Yield |
| 5 | 4-phenylpiperazin-1-yl | 4-phenoxyphenyl | cyclopentyl | 95% |
| 6 | 4-(p-tolyl)piperazin-1-yl | 4-phenoxyphenyl | cyclopentyl | 94% |
Visualization of Synthetic Workflow
The following diagrams illustrate the key stages of the synthesis.
Caption: Overall synthetic workflow for 2,6,8,9-tetrasubstituted purines.
Caption: Key transformations from pyrimidine to the final purine product.
References
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. CN103896857A - Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine - Google Patents [patents.google.com]
- 3. Solid phase synthesis of purines from pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in Herbicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dichloro-2-(methylthio)-5-nitropyrimidine is a versatile chemical intermediate pivotal in the synthesis of various agrochemicals, particularly herbicides. Its reactive chlorine atoms at the C4 and C6 positions, coupled with the electron-withdrawing nitro group at C5, make it an excellent scaffold for nucleophilic substitution reactions. This reactivity allows for the facile introduction of diverse functionalities, leading to the development of potent herbicidal agents. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate and its subsequent use in the preparation of pyrimidinyloxyphenoxypropionate and pyrimidine salicylic acid-type herbicides.
Synthesis of this compound
The synthesis of the title compound is a multi-step process commencing from diethyl malonate. The overall synthetic pathway involves nitration, cyclization, methylation, and chlorination.[1]
Synthetic Pathway Overview
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Diethyl 2-nitromalonate (Nitration)
-
To a 500 mL four-necked reaction flask equipped with a mechanical stirrer, add 80 g (0.5 mol) of diethyl malonate.
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add 90 mL of 20% fuming nitric acid dropwise, maintaining the internal temperature between 0-10 °C.
-
After the addition is complete, continue stirring at 10 °C for 5-6 hours.
-
Slowly pour the reaction mixture into a beaker containing 200 g of ice water and stir for hydrolysis.
-
Separate the layers and extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with a 5% urea solution and a 10% sodium carbonate solution until weakly acidic.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by vacuum distillation to obtain diethyl 2-nitromalonate.[1]
Step 2: Synthesis of 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine (Cyclization)
-
In a suitable reactor, dissolve sodium metal in ethanol to prepare sodium ethoxide.
-
Add 38 g (0.5 mol) of thiourea to the sodium ethoxide solution and heat to 70 °C until fully dissolved.
-
Add 110 g (0.5 mol) of diethyl 2-nitromalonate dropwise.
-
After the reaction is complete, add 300 g of water to dissolve the product.
-
Adjust the pH to 5-6 with hydrochloric acid to precipitate the solid.
-
Filter the precipitate, wash with water, and dry under vacuum to yield 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
Step 3: Synthesis of 4,6-Dihydroxy-2-(methylthio)-5-nitropyrimidine (Methylation)
-
Dissolve 99.6 g (0.5 mol) of 4,6-dihydroxy-2-mercapto-5-nitropyrimidine in a 10% aqueous sodium hydroxide solution.
-
Cool the solution to 10 °C.
-
Add 63.6 g (0.5 mol) of dimethyl sulfate dropwise, maintaining the temperature between 10-20 °C.
-
Stir for 4 hours at 10-20 °C.
-
Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash, and dry to obtain 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.[1]
Step 4: Synthesis of this compound (Chlorination)
-
To a reaction vessel, add 21 g (0.1 mol) of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine and 100 mL of phosphorus oxychloride.
-
Add 5 mL of N,N-dimethylaniline as a catalyst.
-
Heat the mixture to reflux (100-110 °C) and maintain for 6-8 hours.
-
Distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into ice water for hydrolysis.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.
-
The crude product can be purified by recrystallization.
| Parameter | Value | Reference |
| Step 1 Yield | 67-83% | [1] |
| Step 2 Yield | ~72% | |
| Step 3 Yield | ~81% | [1] |
| Step 4 Yield | 40-80% |
Application in Herbicide Synthesis
This compound is a key building block for two major classes of herbicides: pyrimidinyloxyphenoxypropionates and pyrimidine salicylic acids.[2]
Synthesis of Pyrimidinyloxyphenoxypropionate Herbicides
This class of herbicides, often referred to as "fops," are potent inhibitors of acetyl-CoA carboxylase (ACCase) in grasses. The synthesis involves the nucleophilic substitution of one of the chlorine atoms on the pyrimidine ring with a hydroxyphenoxypropionate moiety.
Caption: Synthesis of a pyrimidinyloxyphenoxypropionate herbicide.
-
To a solution of Methyl (R)-2-(4-hydroxyphenoxy)propanoate in a suitable aprotic solvent (e.g., acetonitrile, DMF), add an equivalent of a weak base such as potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound in the same solvent dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
| Product | Yield | Reference |
| Methyl (R)-2-(4-((6-chloro-2-(methylthio)-5-nitropyrimidin-4-yl)oxy)phenoxy)propanoate | 74% (for a similar compound) | [3] |
Synthesis of Pyrimidine Salicylic Acid Herbicides
This class of herbicides acts by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. The synthesis involves the reaction of this compound with a salicylic acid derivative.
Caption: Relationship between synthesis and mode of action for pyrimidine salicylic acid herbicides.
The synthesis of pyrimidine salicylic acid herbicides from this compound typically involves a nucleophilic aromatic substitution reaction where the hydroxyl group of a salicylic acid derivative displaces one of the chloro substituents on the pyrimidine ring. The reaction is generally carried out in the presence of a base to deprotonate the phenolic hydroxyl group, enhancing its nucleophilicity. The choice of solvent and reaction temperature is crucial for optimizing the yield and minimizing side reactions. Subsequent modifications of the resulting intermediate may be necessary to arrive at the final herbicidal product.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a variety of potent herbicides. The protocols and data presented herein provide a foundation for researchers and professionals in the agrochemical industry to explore the synthesis of novel and effective weed management solutions based on the pyrimidine scaffold. Careful optimization of reaction conditions is essential for achieving high yields and purity of the target herbicidal compounds.
References
Application Notes and Protocols for Suzuki Coupling of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple reaction sites, allowing for the synthesis of diverse compound libraries.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the construction of biaryl and heteroaryl scaffolds, which are common motifs in biologically active molecules.[2]
The substrate, this compound, features two reactive chloride leaving groups at the C4 and C6 positions. The strong electron-withdrawing nitro group at the C5 position is expected to activate both chlorine atoms, making them susceptible to oxidative addition to a palladium(0) catalyst. The inherent symmetry of the 4 and 6 positions suggests that mono- or di-arylation can be achieved by controlling the reaction stoichiometry and conditions. This allows for the sequential and selective functionalization of the pyrimidine core.
This guide offers a comparative overview of reaction conditions and detailed protocols to facilitate the successful implementation of Suzuki coupling reactions with this substrate.
Data Presentation: Comparative Reaction Conditions
The following table summarizes typical conditions for Suzuki coupling reactions of various dihalopyrimidines, providing a valuable starting point for the optimization of protocols for this compound.
| Substrate | Catalyst (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | 18-22 | ~60 | [3] |
| 2,4-Dichloropyrimidine | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | >80 | [3] |
| 3-Chloroindazole | Pd source (2) | Various | K₃PO₄ | Dioxane/H₂O | 100 | 15 | Good | [4] |
| Aryl Halide | P1 or P2 (1.0-3.5) | - | K₃PO₄ | Dioxane/H₂O | 60-100 | 5-20 | Good-Excellent | [4] |
| Vinyl Iodide | Pd(OAc)₂ (10) | SPhos | K₃PO₄ | Toluene/THF/H₂O | 80 | - | - | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the mono-arylation of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or reaction vial
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst to the flask.
-
Add the degassed solvent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Safety Precautions:
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
Microwave-Assisted Suzuki Coupling Protocol
Microwave irradiation can significantly reduce reaction times and improve yields.[3][6]
Procedure:
-
In a microwave reactor vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).
-
Seal the vial and flush with argon.
-
Subject the reaction mixture to microwave irradiation at 100 °C for 15-30 minutes.
-
After cooling, work up the reaction as described in the general protocol.
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Regioselective Synthesis Using 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a versatile building block in regioselective synthesis. The unique electronic properties of this pyrimidine derivative, arising from the presence of two chloro leaving groups activated by an adjacent nitro group, make it a valuable precursor for the synthesis of a wide range of substituted pyrimidines with potential applications in medicinal chemistry and drug discovery.
Overview of Reactivity and Regioselectivity
This compound is highly susceptible to nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions. The electron-withdrawing nitro group at C5 significantly activates the chloro substituents, facilitating their displacement by a variety of nucleophiles.
Regioselectivity: In reactions with nucleophiles, the substitution pattern is often regioselective. The first substitution typically occurs at the C4 or C6 position. The specific site of initial attack can be influenced by the nature of the nucleophile, reaction conditions, and the inherent electronic differences between the two chlorine atoms. Generally, with primary and secondary amines, the reaction can be controlled to achieve mono- or di-substitution.
Synthesis of this compound
The starting material can be synthesized in a four-step process starting from diethyl malonate.[1]
Synthesis Workflow:
References
Application Notes and Protocols for Solid-Phase Synthesis of Purine Libraries using 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the solid-phase synthesis of diverse purine libraries, a critical process in modern drug discovery and chemical biology. The methodology is centered on the use of the versatile building block, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine . This starting material allows for the systematic and efficient construction of a wide array of substituted purine scaffolds. By employing solid-phase synthesis, this protocol facilitates high-throughput production and purification of compound libraries, which are essential for screening and identifying novel therapeutic agents.
The general strategy involves the sequential displacement of the two chloro groups on the pyrimidine ring with various amines, followed by the reduction of the nitro group and subsequent cyclization to form the purine core. The 2-methylthio group can be retained in the final products or can be further modified, adding another layer of diversity to the synthesized library.
Experimental Protocols
Resin Preparation and Loading of the Pyrimidine Scaffold
This initial phase involves the attachment of the pyrimidine building block to a solid support, typically a Rink amide resin, which allows for subsequent reactions to be carried out in a stepwise manner with easy purification.
Materials:
-
Rink Amide resin
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
-
Prepare a solution of this compound (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in DMF.
-
Add the solution to the swollen resin and agitate the mixture at room temperature for 16-24 hours.
-
Wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (5x) to remove excess reagents.
-
Dry the resin under vacuum.
First Nucleophilic Substitution (C4 Position)
The more reactive chloro group at the C4 position is displaced by a primary or secondary amine, introducing the first point of diversity.
Materials:
-
Resin-bound this compound
-
A library of diverse primary and secondary amines
-
DIPEA
-
DMF
Procedure:
-
Swell the resin from step 1 in DMF.
-
Prepare solutions of the desired amines (5 equivalents) and DIPEA (5 equivalents) in DMF in separate reaction vessels.
-
Add the amine solutions to the resin and agitate at 50 °C for 16 hours.
-
Wash the resin as described in step 1.5.
Second Nucleophilic Substitution (C6 Position)
The less reactive chloro group at the C6 position is displaced by another amine, introducing the second point of diversity.
Materials:
-
Resin from step 2
-
A library of diverse primary amines
-
DMF
Procedure:
-
Swell the resin from step 2 in DMF.
-
Prepare solutions of the desired primary amines (10 equivalents) in DMF.
-
Add the amine solutions to the resin and agitate at 100 °C for 24-48 hours.
-
Wash the resin as described in step 1.5.
Reduction of the Nitro Group
The 5-nitro group is reduced to an amino group, which is a prerequisite for the final cyclization step to form the imidazole ring of the purine.
Materials:
-
Resin from step 3
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
DMF
Procedure:
-
Swell the resin from step 3 in DMF.
-
Prepare a solution of SnCl₂·2H₂O (10 equivalents) in DMF.
-
Add the SnCl₂·2H₂O solution to the resin and agitate at room temperature for 16 hours.
-
Wash the resin with DMF (5x), a 1:1 mixture of DMF/water (5x), DMF (5x), DCM (5x), and MeOH (5x).
-
Dry the resin under vacuum.
Imidazole Ring Formation and Cleavage
The final purine ring is formed through cyclization with an appropriate one-carbon source, followed by cleavage from the solid support.
Materials:
-
Resin from step 4
-
Triethyl orthoformate
-
Formic acid
-
Trifluoroacetic acid (TFA)
-
DCM
Procedure for 8-unsubstituted purines:
-
Swell the resin from step 4 in triethyl orthoformate.
-
Add a catalytic amount of formic acid.
-
Heat the mixture at 100 °C for 16 hours.
-
Wash the resin as described in step 1.5.
-
Cleave the final purine product from the resin by treating with a solution of 95% TFA in DCM for 2 hours.
-
Collect the filtrate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by preparative HPLC.
Data Presentation
The following tables present illustrative data for a hypothetical library synthesis. Actual yields and purities will vary depending on the specific amines used in the library synthesis.
Table 1: Illustrative Yields and Purity of a Synthesized Purine Library
| Compound ID | R1-Amine | R2-Amine | Yield (%) | Purity (%) (HPLC) |
| PUR-001 | Benzylamine | Cyclopropylamine | 65 | >95 |
| PUR-002 | Morpholine | n-Butylamine | 58 | >95 |
| PUR-003 | Piperidine | Aniline | 52 | >90 |
| PUR-004 | Isopropylamine | 3-Methoxy- | 71 | >95 |
| propylamine | ||||
| PUR-005 | Pyrrolidine | Furfurylamine | 62 | >95 |
Visualizations
Workflow for Solid-Phase Purine Synthesis
References
One-Pot Synthesis of Diamino-Nitropyrimidines from 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The one-pot synthesis of 4,6-diamino-2-(methylthio)-5-nitropyrimidine and its derivatives from 4,6-dichloro-2-(methylthio)-5-nitropyrimidine represents a streamlined and efficient method for accessing key intermediates in medicinal chemistry and drug discovery. The pyrimidine core, particularly with amino and nitro substitutions, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.
This application note details a robust protocol for the direct, one-pot disubstitution of the chlorine atoms in this compound with a variety of primary and secondary amines. This method avoids the isolation of the potentially unstable mono-substituted intermediate, thereby reducing reaction time, minimizing purification steps, and improving overall yield. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is facilitated by the electron-withdrawing nitro group on the pyrimidine ring. The choice of solvent and base is critical for achieving high yields and preventing side reactions. This protocol is scalable and amenable to the generation of diverse libraries of diamino-nitropyrimidine derivatives for structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of Symmetrical 4,6-Diamino-2-(methylthio)-5-nitropyrimidines
This protocol describes the synthesis of symmetrical diamino-nitropyrimidines where both amino substituents are identical.
Materials:
-
This compound
-
Amine (e.g., benzylamine, morpholine, piperidine) (2.2 equivalents)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM, approximately 10 mL per mmol of starting material).
-
Add the amine (2.2 eq) to the solution at room temperature, followed by the addition of the base (TEA or DIPEA, 2.5 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive amines, the reaction mixture may be heated to reflux.
-
Upon completion of the reaction (typically 2-24 hours), cool the mixture to room temperature if it was heated.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 4,6-diamino-2-(methylthio)-5-nitropyrimidine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: One-Pot Synthesis of an Asymmetrical 4,6-Diamino-2-(methylthio)-5-nitropyrimidine
This protocol outlines a method for the sequential one-pot synthesis of asymmetrical diamino-nitropyrimidines with two different amino substituents. This is achieved by carefully controlling the stoichiometry of the amines and the reaction temperature.
Materials:
-
Same as Protocol 1, with the addition of a second, different amine.
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent (e.g., THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the first amine (1.05 eq) and the base (1.1 eq).
-
Stir the reaction at 0 °C and monitor the formation of the mono-substituted intermediate by TLC or LC-MS.
-
Once the starting material is consumed (typically 1-4 hours), add the second amine (1.2 eq) and additional base (1.3 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring. If necessary, the reaction can be heated to reflux to drive the second substitution to completion.
-
Monitor the disappearance of the mono-substituted intermediate.
-
Work-up and purification are performed as described in Protocol 1 (steps 5-11).
Data Presentation
Table 1: Synthesis of Symmetrical 4,6-Diamino-2-(methylthio)-5-nitropyrimidines
| Entry | Amine | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | TEA | 25 | 4 | 85 |
| 2 | Morpholine | THF | DIPEA | 25 | 6 | 92 |
| 3 | Piperidine | ACN | TEA | 50 | 2 | 88 |
| 4 | n-Butylamine | DCM | DIPEA | 25 | 8 | 78 |
Table 2: Synthesis of an Asymmetrical 4,6-Diamino-2-(methylthio)-5-nitropyrimidine
| Entry | Amine 1 (eq) | Amine 2 (eq) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclopropylamine (1.05) | Benzylamine (1.2) | THF | DIPEA | 0 to 25 | 12 | 75 |
Visualization
Caption: Workflow for the one-pot synthesis of symmetrical diamino-nitropyrimidines.
Caption: Workflow for the one-pot synthesis of asymmetrical diamino-nitropyrimidines.
Troubleshooting & Optimization
Technical Support Center: Purification of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine Reaction Products by Crystallization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the purification of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine by crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of crystallizing the reaction product of this compound?
A1: Crystallization is a crucial purification technique used to isolate and purify the solid this compound from unreacted starting materials, byproducts, and other impurities generated during its synthesis. The synthesis often involves a chlorination step using reagents like phosphorus oxychloride (POCl3), which can lead to various impurities.[1][2] A successful crystallization will yield a product with high purity, which is essential for its subsequent use in pharmaceutical and agrochemical applications.
Q2: What are the common impurities found in the crude product of this compound?
A2: Common impurities can arise from the synthetic route, particularly the chlorination of a dihydroxy-pyrimidine precursor with phosphorus oxychloride.[1][2] These may include:
-
Unreacted starting materials: Such as 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.
-
Over-chlorinated byproducts: Where additional chlorine atoms are added to the pyrimidine ring.[3]
-
Hydrolyzed intermediates: If the reaction mixture is exposed to water before the chlorination is complete.
-
Reagent residues and their byproducts: Including residual phosphorus oxychloride and related phosphorus compounds.[4]
-
Colored, tar-like substances: Resulting from decomposition at high reaction temperatures.[1]
Q3: Which solvents are suitable for the crystallization of this compound?
A3: The choice of solvent is critical for effective purification. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For chlorinated pyrimidine derivatives, common solvent systems include:
-
Single solvents: Ethanol or n-Hexane.
-
Mixed solvent systems: Ethyl acetate/petroleum ether or Ethyl acetate/n-hexane.[5] The selection often requires empirical testing to find the optimal solvent or solvent mixture that provides good crystal yield and high purity.
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| The chosen solvent is too good at dissolving the compound, even at low temperatures. | Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| Oily precipitate forms instead of crystals. | The compound is "oiling out," which can happen if the solution is cooled too quickly or if the concentration of impurities is high. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding the solution with a pure crystal can also promote proper crystal formation. |
| The melting point of the solid is lower than the temperature of the solution. | Ensure the solution is not supersaturated at a temperature above the compound's melting point. Adding slightly more solvent can help. | |
| Low yield of crystals. | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Before filtering, test the mother liquor by taking a small sample and evaporating the solvent to see if a significant amount of solid remains. If so, concentrate the mother liquor to recover more product. |
| The product is significantly soluble in the solvent even at low temperatures. | Ensure the solution is cooled sufficiently, preferably in an ice bath, before filtration. | |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. | |
| Crystals are colored or appear impure. | Colored impurities from the reaction are co-crystallizing with the product. | Consider treating the hot solution with activated charcoal before filtration to adsorb colored impurities. |
| The crystallization process was too rapid, trapping impurities within the crystal lattice. | Redissolve the crystals in fresh hot solvent and allow for a slower cooling process to encourage the formation of purer crystals. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from n-Hexane
This protocol is adapted from a procedure for a structurally similar compound and may require optimization.
-
Dissolution: In a fume hood, place the crude this compound (e.g., 10 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of n-hexane (e.g., 20-30 mL) and gently heat the mixture with stirring on a hot plate to around 40-50°C. Continue to add small portions of n-hexane until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Quantitative Data Summary
The following table summarizes typical quantitative data from synthetic procedures for chlorinated pyrimidines found in the literature. Note that yields and purity are highly dependent on the specific reaction and purification conditions.
| Parameter | Value | Source |
| Synthesis Yield (after purification) | 40-80% | [2] |
| Purity (after purification) | 95-96% | [2] |
| Recrystallization Yield (similar compound) | ~90% | [5] |
| Final Purity (similar compound) | >99% | [5] |
Visual Guides
Experimental Workflow for Crystallization
References
- 1. benchchem.com [benchchem.com]
- 2. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 5. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
Overcoming side reactions in nucleophilic substitution of "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine"
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine in nucleophilic aromatic substitution (SNAr) reactions.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Mono-substituted Product
-
Question: My reaction is not proceeding, or the yield of the mono-substituted product is very low. What are the potential causes and solutions?
-
Answer: Low reactivity can stem from several factors:
-
Insufficient Nucleophile Strength: The attacking nucleophile may be too weak. For amines, basicity does not always correlate perfectly with nucleophilicity in SNAr reactions.
-
Solution: If using an alcohol, convert it to the more nucleophilic alkoxide using a non-nucleophilic base (e.g., NaH). For weakly basic amines, consider using a stronger, non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or increasing the reaction temperature cautiously.
-
-
Low Reaction Temperature: The activation energy for the substitution may not be reached.
-
Solution: Gradually increase the reaction temperature. Start from room temperature and incrementally raise it, monitoring the reaction progress by TLC or LC-MS to avoid the onset of side reactions.
-
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions.
-
Solution: Use polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF. These solvents effectively solvate the cation of the intermediate Meisenheimer complex without hydrogen bonding to the nucleophile, thus preserving its reactivity.
-
-
Issue 2: Formation of Di-substituted Byproduct
-
Question: I am observing a significant amount of the di-substituted product, where both chlorine atoms have been replaced. How can I favor mono-substitution?
-
Answer: The pyrimidine ring is highly activated by the 5-nitro group, making the mono-substituted product susceptible to a second substitution, especially with strong nucleophiles or under harsh conditions.
-
Control Stoichiometry: Use a precise amount of the nucleophile, typically 1.0 to 1.1 equivalents relative to the dichloropyrimidine substrate. An excess of the nucleophile will drive the reaction towards di-substitution.
-
Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective. For highly reactive nucleophiles, maintaining the temperature at 0 °C or even lower may be necessary.
-
Slow Addition: Add the nucleophile solution dropwise to the solution of the dichloropyrimidine. This maintains a low instantaneous concentration of the nucleophile, disfavoring the second substitution.
-
Issue 3: Unexpected Loss of the 2-(methylthio) Group
-
Question: My analysis shows a byproduct where the 2-(methylthio) group has been displaced by the nucleophile or a solvent-derived species. Why is this happening and how can it be prevented?
-
Answer: While the chlorine atoms at the 4 and 6 positions are the primary sites for nucleophilic attack, the 2-(methylthio) group can also be displaced under certain conditions, particularly with very strong nucleophiles or at elevated temperatures. This has been observed in related 2-(methylthio)pyrimidines with nucleophiles like cyanide or excess sodium methoxide.[1]
-
Use Milder Conditions: Avoid excessively high temperatures and prolonged reaction times.
-
Avoid Excess Strong Nucleophiles: Using a large excess of a potent nucleophile (e.g., alkoxides) can lead to the displacement of the methylthio group. Adhere to strict stoichiometric control.
-
Issue 4: Reduction of the 5-Nitro Group
-
Question: I am detecting the corresponding 5-amino pyrimidine derivative as a byproduct in my reaction. What could be causing the reduction of the nitro group?
-
Answer: The nitro group is susceptible to reduction to an amino group. This can occur if:
-
Reducing Agents are Present: The reaction mixture is contaminated with reducing agents. Certain nucleophiles or reagents may have reducing capabilities. For instance, some thiol nucleophiles can promote reduction, especially at elevated temperatures.
-
Catalytic Hydrogenation Conditions: If the reaction is performed under a hydrogen atmosphere (unintentionally) with a palladium or nickel catalyst present from a previous step, the nitro group will be readily reduced.
-
Solution: Ensure all reagents and solvents are pure and that the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). If a reducing nucleophile is suspected, try lowering the reaction temperature.
-
Frequently Asked Questions (FAQs)
-
Q1: At which position (4 or 6) does the first substitution occur?
-
A1: For this compound, the two chlorine atoms are electronically equivalent due to the symmetrical positioning of the nitro group and the pyrimidine nitrogens. Therefore, the initial substitution can occur at either the C4 or C6 position without significant preference, leading to a single mono-substituted product: 4-substituted-6-chloro-2-(methylthio)-5-nitropyrimidine.
-
-
Q2: What is the recommended base for reactions with amine nucleophiles?
-
A2: A non-nucleophilic organic base is typically recommended to neutralize the HCl generated during the reaction without competing with the amine nucleophile. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice may depend on the reactivity of the amine and the desired reaction temperature.
-
-
Q3: How can I monitor the progress of the reaction?
-
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting material, the mono-substituted product, and the di-substituted product (e.g., a mixture of hexanes and ethyl acetate). Staining with potassium permanganate can help visualize the spots if they are not UV-active. Liquid chromatography-mass spectrometry (LC-MS) is also highly effective for tracking the appearance of products and the disappearance of starting material.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Nucleophilic Substitution of Dichloropyrimidines
| Substrate | Nucleophile (Equivalents) | Base | Solvent | Temperature | Time | Product(s) & Selectivity | Reference |
| 4,6-Dichloro-5-nitropyrimidine | Prop-2-yn-1-ol (1.0) | DBU (1.5) | THF | 0 °C | 1 h | Mono-alkoxy substituted product | [2],[3] |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | N-Benzylamine (1.5) | TEA | DCM | Room Temp | - | Di-substituted product observed rapidly | [2] |
| 6-Alkoxy-4-chloro-5-nitropyrimidine | N-Benzylamine (2.0) | TEA | DCM | Room Temp | 24 h | Exclusively di-substituted product | [3] |
| 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium Ethoxide (1.1) | - | EtOH | ~20 °C | 2 h | Exclusive mono-substitution (4-ethoxy) | [4] |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Sodium Cyanide | - | DMSO | - | - | Displacement of both chloro and methylthio groups | [1] |
Note: Data for the exact target molecule with various amines is limited in the public literature; some data is inferred from closely related structures to illustrate general principles.
Experimental Protocols
Protocol 1: Selective Mono-amination of this compound
This protocol aims to achieve selective mono-substitution by carefully controlling stoichiometry and temperature.
-
Reagent Preparation:
-
In a dry, inert-atmosphere flask, dissolve this compound (1.0 eq.) in anhydrous THF or acetonitrile.
-
In a separate flask, prepare a solution of the desired primary or secondary amine (1.05 eq.) and N,N-diisopropylethylamine (DIPEA) (1.2 eq.) in the same anhydrous solvent.
-
-
Reaction Execution:
-
Cool the solution of the dichloropyrimidine to 0 °C using an ice bath.
-
Add the amine/DIPEA solution dropwise to the stirred dichloropyrimidine solution over 30 minutes.
-
Maintain the reaction temperature at 0 °C and monitor its progress by TLC every 15-30 minutes.
-
If the reaction is sluggish after 2 hours, allow it to warm slowly to room temperature and continue monitoring.
-
-
Work-up and Purification:
-
Once the starting material is consumed (as judged by TLC), quench the reaction by adding water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
-
Visualizations
Reaction Pathways
Caption: Main reaction pathway vs. potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Optimizing reaction yield for purine synthesis from "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for purine synthesis from 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine .
Experimental Workflow Overview
The overall synthetic strategy involves a two-step process: first, the reduction of the nitro group to an amine, followed by the cyclization of the resulting diaminopyrimidine to form the purine ring system.
Caption: General experimental workflow for the synthesis of 6,8-Dichloro-2-(methylthio)purine.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis.
Step 1: Reduction of this compound
Q1: My reduction reaction is slow or incomplete. What are the possible causes and solutions?
A1:
-
Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For iron powder, a significant excess (typically 3-5 equivalents) is often required. For sodium dithionite, at least 2-3 equivalents are recommended.
-
Poor Quality of Reducing Agent: Iron powder can be passivated by an oxide layer. Pre-activating it by washing with dilute acid (e.g., HCl) can improve its reactivity. Sodium dithionite can degrade upon exposure to air and moisture; use a freshly opened container or a properly stored reagent.
-
Inadequate Agitation: For heterogeneous reactions involving iron powder, vigorous stirring is crucial to ensure good contact between the solid reducing agent and the dissolved starting material.
-
Low Reaction Temperature: While some reductions proceed at room temperature, gentle heating (40-60 °C) can often increase the reaction rate. Monitor the reaction carefully to avoid side reactions at higher temperatures.
Q2: I am observing significant byproduct formation during the reduction. How can I minimize this?
A2:
-
Over-reduction: Prolonged reaction times or overly harsh conditions can sometimes lead to the reduction of the chloro substituents on the pyrimidine ring. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.
-
Side Reactions with Sodium Dithionite: Sodium dithionite can decompose in acidic solutions. When using this reagent, it is often beneficial to maintain a neutral or slightly basic pH.[1]
-
Work-up Issues: The intermediate 4,6-dichloro-2-(methylthio)-5-aminopyrimidine can be sensitive to prolonged exposure to acidic conditions during work-up. Neutralize the reaction mixture promptly and extract the product.
Q3: The work-up for the reduction using iron powder is difficult. Are there any tips for improvement?
A3: After the reaction, the iron and iron salts need to be removed. A common procedure is to filter the hot reaction mixture through a pad of celite. The celite pad should be thoroughly washed with the reaction solvent to recover all the product. Basifying the solution can precipitate iron hydroxides, which can also be removed by filtration.
Step 2: Cyclization to form the Purine Ring (Traube Synthesis)
Q1: The cyclization reaction is not proceeding, and I am only isolating the formylated intermediate. What should I do?
A1: This is a common issue in the Traube purine synthesis.[2]
-
Insufficiently Dehydrating Conditions: The final ring closure is a dehydration reaction. If you are using formic acid, switching to a mixture of formic acid and acetic anhydride, or using triethyl orthoformate with an acid catalyst, can provide more forcing dehydrating conditions.
-
Reaction Temperature and Time: Simply heating the formylated intermediate to a higher temperature or for a longer duration in a high-boiling point solvent (like N,N-dimethylformamide or Dowtherm A) can promote cyclization.
Q2: My yield for the cyclization step is low. How can I optimize it?
A2:
-
Choice of Cyclizing Agent: The optimal one-carbon source for cyclization can be substrate-dependent. Compare the yields using formic acid, triethyl orthoformate with an acid catalyst (e.g., methanesulfonic acid), and diethoxymethyl acetate.
-
Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially at higher temperatures.
-
Purity of the Starting Diaminopyrimidine: Ensure that the intermediate from the reduction step is sufficiently pure. Impurities can interfere with the cyclization reaction.
Q3: What are some common byproducts in the Traube synthesis, and how can I avoid them?
A3:
-
Incomplete Cyclization: As mentioned, the formylated intermediate is the most common "byproduct."
-
Dimerization or Polymerization: At very high temperatures, complex side reactions can occur. It is best to use the minimum temperature required for cyclization.
-
Hydrolysis of Chloro Groups: If the reaction is performed in the presence of water at high temperatures, the chloro groups on the purine ring can be susceptible to hydrolysis. Ensure anhydrous conditions are maintained.
Data Presentation
The following tables provide a summary of typical reaction conditions and expected yields for the key steps in the synthesis. Note that optimal conditions may vary depending on the specific scale and equipment used.
Table 1: Optimization of Nitro Group Reduction
| Reducing Agent | Equivalents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| Iron Powder | 3 - 5 | Acetic Acid/Water | 25 - 60 | 2 - 6 | 70 - 90 | Vigorous stirring is essential. Work-up involves filtration of iron salts. |
| Sodium Dithionite | 2 - 3 | DMF/Water or Ethanol/Water | 25 - 50 | 1 - 4 | 75 - 95 | Generally leads to a cleaner reaction mixture, but the product may still require purification.[1][3] |
| Tin(II) Chloride | 3 - 4 | Ethanol or Ethyl Acetate | 50 - 78 | 3 - 8 | 65 - 85 | A milder alternative, but work-up can be challenging due to tin salts. |
Table 2: Optimization of Imidazole Ring Cyclization
| Cyclizing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) | Reported Yield Range (%) | Notes |
| Formic Acid (98-100%) | None (reagent as solvent) | 100 - 180 | 2 - 8 | 60 - 85 | May initially form the formamide intermediate which requires heat to cyclize. |
| Triethyl Orthoformate | Acetonitrile or DMF | 80 - 120 | 4 - 12 | 70 - 90 | An acid catalyst (e.g., catalytic methanesulfonic acid) is often required. |
| Diethoxymethyl Acetate | None (reagent as solvent) | 100 - 150 | 3 - 10 | 65 - 88 | Can be an effective alternative to formic acid. |
Experimental Protocols
Protocol 1: Reduction of this compound to 4,6-Dichloro-2-(methylthio)-5-aminopyrimidine
Method A: Using Iron Powder
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Add a mixture of glacial acetic acid and water (e.g., 5:1 v/v).
-
Add iron powder (4.0 eq) portion-wise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove iron salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Method B: Using Sodium Dithionite
-
Dissolve this compound (1.0 eq) in a mixture of DMF and water (e.g., 4:1 v/v) in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (2.5 eq) in water.
-
Slowly add the sodium dithionite solution to the stirred solution of the nitropyrimidine at room temperature. The reaction can be exothermic.
-
Stir at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, add water to the reaction mixture and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Cyclization of 4,6-Dichloro-2-(methylthio)-5-aminopyrimidine to 6,8-Dichloro-2-(methylthio)purine
Method A: Using Formic Acid
-
Place 4,6-dichloro-2-(methylthio)-5-aminopyrimidine (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Add an excess of 98-100% formic acid.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess formic acid under reduced pressure.
-
Add water to the residue, and if a precipitate forms, collect it by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the crude purine.
-
Recrystallize from a suitable solvent (e.g., ethanol) for purification.
Method B: Using Triethyl Orthoformate
-
Suspend 4,6-dichloro-2-(methylthio)-5-aminopyrimidine (1.0 eq) in acetonitrile in a round-bottom flask equipped with a reflux condenser.
-
Add triethyl orthoformate (3.0 - 5.0 eq).
-
Carefully add a catalytic amount of methanesulfonic acid.
-
Heat the mixture to reflux (approximately 80-90 °C) and monitor by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent and excess reagent under reduced pressure.
-
Dissolve the crude residue in a minimal amount of a suitable hot solvent (e.g., ethanol) and allow it to cool to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Chemical pathway for purine synthesis from the specified starting material.
References
Identification of impurities in "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
There are two primary synthetic routes reported for the preparation of this compound:
-
Route 1: Starting from Diethyl Malonate. This is a four-step synthesis involving:
-
Nitration of diethyl malonate.
-
Cyclization with thiourea.
-
Methylation of the thiol group.
-
Chlorination of the dihydroxy intermediate.[1]
-
-
Route 2: Starting from 4,6-dihydroxy-2-mercaptopyrimidine. This route involves:
-
S-methylation of 4,6-dihydroxy-2-mercaptopyrimidine.
-
Nitration of the resulting 4,6-dihydroxy-2-(methylthio)pyrimidine.
-
Chlorination of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine to yield the final product.
-
Q2: What are the potential process-related impurities I should be aware of?
Process-related impurities can arise from incomplete reactions or side reactions during the synthesis. Key potential impurities include:
-
Incompletely Chlorinated Intermediates: The final step involves the conversion of a dihydroxy pyrimidine to a dichloro pyrimidine using a chlorinating agent like phosphorus oxychloride.[1] Incomplete reaction can lead to the presence of mono-chloro, mono-hydroxy impurities such as 4-chloro-6-hydroxy-2-(methylthio)-5-nitropyrimidine .
-
Starting Material Carryover: Unreacted 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine may be present if the chlorination reaction does not go to completion.
-
Nitration-Related Impurities: The nitration step can sometimes lead to the formation of regioisomers or over-nitrated byproducts, although specific isomers for this synthesis are not extensively documented in the literature.[2]
-
Hydrolysis Products: The dichloro product can be susceptible to hydrolysis, especially during workup, potentially reverting to the mono-chloro, mono-hydroxy impurity or the dihydroxy starting material.
Q3: Which analytical techniques are most suitable for identifying and quantifying impurities in my product?
A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a primary tool for separating and quantifying the main component and its impurities. A reverse-phase C18 column is often effective.[3][4] For impurities with poor UV absorbance, derivatization or the use of a more universal detector like a mass spectrometer is advised.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for identifying unknown impurities by providing molecular weight information.[5] High-resolution mass spectrometry (e.g., LC-QTOF-MS/MS) can aid in elucidating the elemental composition of impurities.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of volatile and semi-volatile impurities. It provides excellent separation and structural information through fragmentation patterns.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the definitive structural elucidation of isolated impurities.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of the final product.
Potential Cause 1: Incomplete Chlorination
-
Symptoms: A significant peak eluting at a different retention time than the main product, often with a more polar character (earlier elution on a reverse-phase column).
-
Troubleshooting Steps:
-
Mass Spectrometry Analysis: Analyze the sample by LC-MS to determine the molecular weight of the unknown peak. An impurity with a mass corresponding to the replacement of one chlorine atom with a hydroxyl group is indicative of incomplete chlorination.
-
Optimize Reaction Conditions: Increase the reaction time or the amount of chlorinating agent (e.g., phosphorus oxychloride) to drive the reaction to completion. Ensure the reaction temperature is maintained at the optimal level (e.g., reflux).[1]
-
Purification: If optimizing the reaction is not fully effective, the impurity can be removed by column chromatography or recrystallization.
-
Potential Cause 2: Hydrolysis of the Product
-
Symptoms: Appearance of peaks corresponding to hydroxylated impurities, especially after aqueous workup or on storage.
-
Troubleshooting Steps:
-
Minimize Water Contact: During the workup, minimize the contact time with water and ensure all organic extracts are thoroughly dried before solvent evaporation.
-
Control pH: Maintain a neutral or slightly acidic pH during workup, as basic conditions can promote hydrolysis.
-
Storage: Store the final product in a dry, inert atmosphere to prevent degradation.
-
Potential Cause 3: Nitration-Related Side Products
-
Symptoms: Multiple unknown peaks, potentially with the same molecular weight as the desired product (isomers) or higher (over-nitrated species).
-
Troubleshooting Steps:
-
Isolate and Characterize: Isolate the major impurities using preparative HPLC or column chromatography and characterize their structure using NMR and high-resolution mass spectrometry.
-
Optimize Nitration: Carefully control the temperature and the stoichiometry of the nitrating agent during the nitration step to minimize the formation of side products.[2]
-
Issue 2: Low yield of the final product.
Potential Cause 1: Inefficient Chlorination
-
Symptoms: A significant amount of the hydroxylated precursor is recovered after the reaction.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure the phosphorus oxychloride is fresh and has not been decomposed by moisture.
-
Catalyst: The use of a catalyst like N,N-dimethylaniline can improve the reaction rate and yield.[1]
-
Reaction Time and Temperature: As with incomplete chlorination, optimizing the reaction time and ensuring a sufficiently high temperature are crucial.
-
Potential Cause 2: Mechanical Losses During Workup
-
Symptoms: The yield is low despite clean reaction profiles (e.g., by TLC or HPLC).
-
Troubleshooting Steps:
-
Extraction Efficiency: Ensure efficient extraction of the product from the aqueous phase by using an appropriate solvent and performing multiple extractions.
-
Purification Losses: Minimize losses during column chromatography by selecting an appropriate solvent system and carefully collecting fractions. Consider recrystallization as a less loss-prone purification method if applicable.
-
Data Presentation
Table 1: Potential Impurities and their Molecular Weights
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin |
| This compound (Product) | C₅H₃Cl₂N₃O₂S | 240.06 | - |
| 4-chloro-6-hydroxy-2-(methylthio)-5-nitropyrimidine | C₅H₄ClN₃O₃S | 221.61 | Incomplete Chlorination |
| 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | C₅H₅N₃O₄S | 203.17 | Starting Material Carryover |
| 4,6-dichloro-2-(methylthio)pyrimidine | C₅H₄Cl₂N₂S | 195.07 | Un-nitrated Starting Material |
Experimental Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Instrumentation: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient:
-
Start with a composition of 70% A and 30% B.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to the initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of acetonitrile.
Protocol 2: GC-MS Method for Impurity Identification
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Protocol 3: NMR Sample Preparation for Structural Elucidation
-
Sample Preparation: For definitive structural identification of an impurity, it is often necessary to isolate it first. This can be achieved by preparative HPLC or careful column chromatography.
-
1H NMR: Dissolve 5-10 mg of the isolated impurity in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
13C NMR: A more concentrated sample (20-50 mg) is typically required. The same deuterated solvent can be used.
-
Analysis: Acquire standard 1H and 13C spectra. For more complex structures, 2D NMR experiments like COSY, HSQC, and HMBC can provide detailed connectivity information.
Visualizations
Caption: Workflow for the identification of impurities.
Caption: Troubleshooting logic for low product purity.
References
- 1. CN102952084A - A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Separation of Pyrimidine, 4,6-dichloro-2-methyl-5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. Identify new peaks in UV-HPLC chromatogram [alphalyse.com]
Improving regioselectivity in reactions with "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine"
Welcome to the technical support center for 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving regioselectivity in reactions with this versatile building block. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for nucleophilic aromatic substitution (SNAr) on this compound?
In this compound, both the C4 and C6 positions are activated for nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing nitro group at the C5 position. The chlorine atoms at C4 and C6 are generally more reactive than the methylthio group at C2. Due to the symmetrical placement of the activating nitro group between the two chlorine atoms, their electronic environments are very similar. Consequently, achieving high regioselectivity for monosubstitution at either the C4 or C6 position can be challenging and often results in a mixture of products. However, selective monosubstitution can be achieved under carefully controlled conditions.
Q2: What factors influence the regioselectivity of reactions with this compound?
Several factors can influence the regioselectivity of nucleophilic substitution on this substrate:
-
Reaction Stoichiometry: Careful control of the nucleophile stoichiometry is crucial. Using one equivalent of the nucleophile under dilute conditions and at low temperatures can favor monosubstitution over disubstitution.
-
Nature of the Nucleophile: The steric bulk of the nucleophile can play a significant role. A sterically hindered nucleophile may exhibit a higher preference for one position over the other, potentially leading to improved regioselectivity.
-
Reaction Temperature: Lower reaction temperatures generally favor the kinetically controlled product and can enhance selectivity.
-
Solvent and Base: The choice of solvent and base can impact the solubility of reactants and intermediates, as well as the nucleophilicity of the attacking species, thereby influencing the reaction outcome.[1][2]
-
Leaving Group Ability: In sequential substitutions, the nature of the group introduced in the first step will affect the reactivity of the remaining chlorine atom for a second substitution.
Q3: Is it possible to achieve selective monosubstitution on this compound?
Yes, selective monosubstitution is possible. For the closely related 4,6-dichloro-5-nitropyrimidine, sequential substitution has been demonstrated.[1][2] The first substitution of a chlorine atom can be achieved with good control, leading to a mono-substituted intermediate. This intermediate can then be subjected to a second substitution with a different nucleophile. For instance, reacting 4,6-dichloro-5-nitropyrimidine with one equivalent of an alcohol in the presence of a base like DBU in THF at 0°C can yield the corresponding 4-alkoxy-6-chloro-5-nitropyrimidine in moderate yields.[1][2] A similar strategy can be applied to this compound.
Q4: Can I replace both chlorine atoms in a single step?
Yes, disubstitution is readily achievable by using at least two equivalents of the nucleophile and typically applying more forcing reaction conditions, such as higher temperatures. For example, the reaction of 4-alkoxy-6-chloro-5-nitropyrimidines with an excess of a primary amine leads to the disubstituted 4,6-diamino-5-nitropyrimidine.[1][2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base. | 1. Consider using a stronger nucleophile or activating the current one (e.g., deprotonation with a suitable base).2. Gradually increase the reaction temperature, monitoring for side product formation.3. Screen a range of solvents and bases to find optimal conditions for your specific transformation. |
| Formation of a mixture of C4 and C6 monosubstituted isomers | 1. Similar reactivity of the C4 and C6 positions.2. Reaction conditions favoring competitive substitution. | 1. Attempt to enhance selectivity by using a more sterically demanding nucleophile.2. Optimize reaction conditions: lower the temperature, use a less polar solvent, or try a different base to potentially favor one pathway. |
| Mixture of mono- and di-substituted products | 1. Excess nucleophile used.2. Reaction temperature is too high or reaction time is too long. | 1. Carefully control the stoichiometry of the nucleophile to 1.0 equivalent for monosubstitution.2. Reduce the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to quench at the optimal time. |
| Difficulty in separating isomers | Isomers have very similar polarities. | 1. Explore different solvent systems for column chromatography.2. Consider derivatization of the product mixture to facilitate separation, followed by removal of the derivatizing group.3. If applicable, recrystallization may be an effective purification method. |
| Unexpected displacement of the 2-(methylthio) group | While less likely under typical SNAr conditions, very harsh conditions or specific catalysts could lead to substitution at the C2 position. | 1. Use milder reaction conditions.2. Avoid catalysts known to promote C-S bond cleavage/formation unless desired. |
Data Presentation
Table 1: Regioselective Monosubstitution of 4,6-Dichloro-5-nitropyrimidine with Alcohols [1][2]
| Nucleophile | Base | Solvent | Temperature | Product | Yield (%) |
| Prop-2-yn-1-ol | DBU | Anhydrous THF | 0 °C | 4-Chloro-5-nitro-6-(prop-2-yn-1-yloxy)pyrimidine | Moderate |
| Benzyl alcohol | DBU | Anhydrous THF | 0 °C | 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | 47 |
| Ethanol | DBU | Anhydrous THF | 0 °C | 4-Chloro-6-ethoxy-5-nitropyrimidine | 16 |
Table 2: Synthesis of Symmetrical 4,6-Diamino-5-nitropyrimidines via Disubstitution [1][2]
| Starting Material | Amine Nucleophile | Base | Solvent | Product | Yield (%) |
| 4-Chloro-6-(prop-2-yn-1-yloxy)pyrimidine | Benzylamine (2 equiv.) | TEA | DCM | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 55 |
| 4-(Benzyloxy)-6-chloro-5-nitropyrimidine | Isopropylamine (2 equiv.) | TEA | DCM | N4,N6-Diisopropyl-5-nitropyrimidine-4,6-diamine | 60 |
| 4-Chloro-6-ethoxy-5-nitropyrimidine | Benzylamine (2 equiv.) | TEA | DCM | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 82 |
Experimental Protocols
Protocol 1: General Procedure for Selective Monoalkoxylation of 4,6-Dichloro-5-nitropyrimidine [1][2]
This protocol is adapted for this compound based on reactions with a close analog.
Materials:
-
This compound
-
Alcohol (1.0 equiv.)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.0 equiv.)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of the alcohol (1.0 equiv.) and DBU (1.0 equiv.) in anhydrous THF.
-
Add the alcohol/DBU solution dropwise to the stirred pyrimidine solution at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (or when optimal conversion to the monosubstituted product is observed), quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 4-alkoxy-6-chloro-2-(methylthio)-5-nitropyrimidine.
Protocol 2: General Procedure for Disubstitution with Amines [1][2]
This protocol describes the synthesis of symmetrical 4,6-diamino-2-(methylthio)-5-nitropyrimidines from a 4-alkoxy-6-chloro-2-(methylthio)-5-nitropyrimidine intermediate.
Materials:
-
4-Alkoxy-6-chloro-2-(methylthio)-5-nitropyrimidine
-
Primary Amine (2.0 equiv.)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the 4-alkoxy-6-chloro-2-(methylthio)-5-nitropyrimidine in DCM.
-
Add triethylamine (as a base) to the solution.
-
Add the primary amine (2.0 equivalents) to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the 4,6-diamino-2-(methylthio)-5-nitropyrimidine.
Visualizations
Caption: Reaction pathways for nucleophilic substitution.
Caption: Troubleshooting workflow for regioselectivity issues.
References
Managing scalability issues in "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. The information provided is intended to assist in managing scalability issues and optimizing reaction outcomes.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Chlorination Step | Incomplete reaction; degradation of the intermediate or product. | Ensure excess phosphorus oxychloride is used as both reactant and solvent. The reaction temperature should be maintained at reflux (100-110°C). The addition of a catalyst like N,N-dimethylaniline can improve the reaction rate and yield.[1] Monitor the reaction progress using TLC to ensure complete conversion. |
| Formation of Impurities | Side reactions due to localized overheating during nitration or chlorination; presence of moisture. | Implement controlled, dropwise addition of nitrating agents (concentrated or fuming nitric acid) while maintaining a low reaction temperature.[1] For the chlorination step, ensure all reagents and equipment are dry. Gradual heating to reflux can minimize the formation of thermal degradation byproducts. |
| Difficulty in Product Isolation/Purification | Inefficient extraction; product decomposition during workup. | After chlorination, excess phosphorus oxychloride should be removed by distillation before quenching the reaction mixture in ice water for hydrolysis.[1] Use ethyl acetate for extraction.[1] If recrystallization is necessary, consider solvent systems like ethyl acetate or n-pentane. For large-scale production, avoid column chromatography as it is not favorable for scale-up.[2] |
| Exothermic Runaway During Nitration | Poor heat dissipation at a larger scale. | Use a jacketed reactor with efficient cooling. The addition rate of the nitrating agent must be carefully controlled and correlated with the reactor's heat removal capacity. Continuous monitoring of the internal temperature is critical. |
| Solid Handling Challenges at Scale | Filtration of fine precipitates; transfer of sticky solids. | For solid isolation, select appropriate filter dryers and optimize agitation to obtain a more manageable crystal form. If the intermediate is a solid, consider telescoping it into the next step without isolation to minimize handling, if process conditions allow. |
| Inconsistent Product Quality | Variability in raw material quality; lack of stringent process control. | Implement robust analytical methods to qualify all incoming raw materials. Strictly define and control critical process parameters such as temperature, reaction time, and reagent stoichiometry at every step of the synthesis. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently cited method starts from diethyl malonate and involves a four-step reaction sequence: nitration, cyclization with thiourea, methylation, and finally chlorination.[1]
Q2: What are the typical reagents used in the synthesis?
A2: The synthesis typically employs the following reagents:
-
Nitration: Concentrated nitric acid or fuming nitric acid.[1]
-
Cyclization: Thiourea in the presence of a sodium alkoxide.[1]
-
Methylation: Dimethyl sulfate.[1]
-
Chlorination: Phosphorus oxychloride, often with N,N-dimethylaniline as a catalyst.[1]
Q3: What are the key process parameters to control during the chlorination step?
A3: The chlorination of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine is a critical step. Key parameters to control are:
-
Temperature: Reflux at 100-110°C is recommended for optimal conversion.[1]
-
Reagent Ratio: Use an excess of phosphorus oxychloride, which also serves as the solvent.[1]
-
Catalyst: A small amount of N,N-dimethylaniline can be used to catalyze the reaction.[1]
-
Reaction Time: The reaction should be monitored (e.g., by TLC) until the starting material is consumed, which can take several hours.[1]
Q4: Are there any significant safety concerns when scaling up this synthesis?
A4: Yes, several safety hazards need to be managed:
-
Nitration: The use of concentrated or fuming nitric acid can lead to highly exothermic reactions. Strict temperature control is crucial to prevent runaway reactions.
-
Phosphorus Oxychloride: This reagent is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) and handling procedures are essential. The workup step involving quenching with ice water must be performed cautiously in a well-ventilated area.
-
Dimethyl Sulfate: This methylating agent is highly toxic and a suspected carcinogen. Use it with extreme caution and appropriate engineering controls.
Q5: How can the final product be purified at a large scale?
A5: For large-scale purification, methods like column chromatography are generally avoided due to cost and logistical challenges.[2] The typical purification involves:
-
Distillation to remove excess phosphorus oxychloride.[1]
-
Hydrolysis by carefully adding the reaction mixture to ice water.[1]
-
Extraction of the product into an organic solvent like ethyl acetate.[1]
-
Washing the organic layer, followed by drying and solvent removal.[1]
-
If necessary, recrystallization from a suitable solvent can be performed to achieve higher purity.
Experimental Protocols
Synthesis of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine (Intermediate)
This protocol is based on a patented synthesis method.[1]
-
Nitration and Cyclization: These initial steps to form the pyrimidine ring are performed according to standard literature procedures starting from diethyl malonate.
-
Methylation:
-
Dissolve the product from the cyclization step in an appropriate solvent.
-
Cool the solution to 10°C.
-
Slowly add dimethyl sulfate (1.5 equivalents) dropwise, maintaining the temperature between 10-20°C.
-
After the addition is complete, continue to stir the reaction mixture at 10-20°C for 4 hours.
-
Adjust the pH to 2-3 with hydrochloric acid to precipitate the product.
-
Filter the solid, wash, and dry to obtain 4,6-dihydroxy-2-methylthio-5-nitropyrimidine. An expected yield is around 81%.[1]
-
Synthesis of this compound (Final Product)
This protocol is based on a patented chlorination method.[1]
-
Reaction Setup:
-
In a suitable reactor, add 4,6-dihydroxy-2-methylthio-5-nitropyrimidine (1.0 equivalent).
-
Add an excess of phosphorus oxychloride (e.g., approximately 5 mL per gram of starting material).
-
Add a catalytic amount of N,N-dimethylaniline (e.g., approximately 0.25 mL per gram of starting material).
-
-
Chlorination:
-
Heat the mixture to reflux (100-110°C) and maintain for approximately 6 hours.
-
Monitor the reaction by TLC until the starting material is no longer detectable.
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool slightly and then distill off the excess phosphorus oxychloride under reduced pressure.
-
Carefully pour the residue into a vessel containing ice water to hydrolyze any remaining phosphorus oxychloride.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization if necessary. The expected yield is in the range of 40-80%.[1]
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for troubleshooting low yields in the chlorination step.
References
Technical Support Center: Suzuki Coupling with Dichloropyrimidines
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for Suzuki coupling reactions involving dichloropyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a dichloropyrimidine is giving a low yield. What are the most common causes?
Low yields in Suzuki couplings with dichloropyrimidines can stem from several factors. The most common issues include suboptimal reaction conditions, catalyst deactivation, and degradation of reagents. Chloropyrimidines are generally less reactive than their bromo or iodo counterparts, making the choice of catalyst, ligand, base, and solvent particularly critical.[1] A systematic screening of these parameters is often the most effective approach to improving yield.[1]
Q2: I am observing poor regioselectivity in my reaction with 2,4-dichloropyrimidine. How can I control which position reacts?
For 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and therefore more reactive towards oxidative addition by the palladium catalyst.[2][3] This intrinsic reactivity preference usually leads to mono-arylation at the C4 position.[2][3][4] However, factors like sterically hindered boronic acids or specific ligand systems can influence this selectivity.[4][5] To enhance C4 selectivity, ensure your reaction conditions are optimized. In some cases, specific ligand and catalyst systems, like those involving sterically hindered N-heterocyclic carbene (NHC) ligands, can be employed to achieve high C4-selectivity.[5]
Q3: My reaction is producing significant amounts of side products. What are they and how can I minimize them?
Common side reactions in Suzuki couplings of dichloropyrimidines include:
-
Homocoupling: The reaction of two boronic acid molecules to form a biaryl byproduct.[1] This is often promoted by the presence of oxygen.[6][7] Ensuring the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce homocoupling.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This is often exacerbated by high temperatures and certain bases.[1] Using fresh, high-purity boronic acid and carefully optimized reaction conditions can help minimize this side reaction.[1]
-
Di-substitution: The reaction at both chlorine positions. If mono-substitution is desired, careful control of stoichiometry (a slight excess of the dichloropyrimidine) and reaction time is crucial.
Q4: Can microwave irradiation improve my reaction?
Yes, microwave-assisted procedures can be highly effective for the Suzuki coupling of dichloropyrimidines.[2][3] They often lead to significantly shorter reaction times (e.g., 15 minutes) and can improve yields, sometimes even with very low catalyst loading (e.g., 0.5 mol%).[1][2][3]
Troubleshooting Guide
Problem: Low to No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more resistant to deactivation. The choice of ligand is also critical; for less reactive chlorides, ligands like Buchwald's biaryl phosphines or N-heterocyclic carbenes (NHCs) can be effective. |
| Inappropriate Base | The choice of base is crucial. Weaker bases like K₂CO₃ or stronger inorganic bases like K₃PO₄ are commonly used. The optimal base can be solvent-dependent. A screening of different bases is recommended. |
| Poor Solvent Choice | Solvents like 1,4-dioxane, THF, and toluene, often with the addition of water, are effective.[2][8] The presence of water can be beneficial by aiding the formation of hydrophilic boronates.[2] Alcoholic solvent mixtures can also enhance reactivity.[4] |
| Low Reaction Temperature | While some reactions can proceed at room temperature, many require heating.[5] A temperature of 100°C has been found to be optimal in some cases, but higher temperatures can lead to side product formation.[2] |
Problem: Poor Regioselectivity (for 2,4-Dichloropyrimidines)
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring C2 Coupling | While C4 coupling is generally preferred, certain ligands can invert this selectivity.[9] Ensure you are using a standard catalyst system like Pd(PPh₃)₄ if C4 selectivity is desired. |
| Steric Hindrance | Very bulky boronic acids might favor reaction at the less hindered C2 position. If possible, consider using a less sterically demanding boronic acid. |
Problem: Formation of Di-substituted Product
| Potential Cause | Suggested Solution |
| Excess Boronic Acid | Use a 1:1 stoichiometry of dichloropyrimidine to boronic acid, or a slight excess of the dichloropyrimidine. |
| Prolonged Reaction Time / High Temperature | Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized. Avoid unnecessarily high temperatures. |
Data Presentation: Optimization of Reaction Components
The following tables summarize yields obtained from screening various reaction components for the Suzuki coupling of dichloropyrimidines.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [1]
| Catalyst | Ligand | Yield (%) |
| Pd(PPh₃)₄ | - | 71 |
| Pd₂(dba)₃ | - | <5 |
| Pd₂(dba)₃·CHCl₃ | - | 35 |
Table 2: Solvent Screening for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [2]
| Solvent (Ratio) | Yield (%) |
| 1,4-Dioxane / H₂O (2:1) | 80 |
| THF / H₂O (1:1) | 75 |
| 1,4-Dioxane | 60 |
| THF | 55 |
Table 3: Base Screening for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [8]
| Base | Yield (%) |
| K₃PO₄ | 85 |
| K₂CO₃ | 70 |
| Na₂CO₃ | 65 |
| Cs₂CO₃ | 78 |
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [3]
-
In a microwave reactor vial, combine 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).
-
Add Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).
-
Add a 2:1 mixture of 1,4-dioxane (4 mL) and H₂O (2 mL).
-
Flush the vial with argon.
-
Subject the reaction mixture to microwave irradiation at 100°C for 15 minutes.
-
After cooling, extract the mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Procedure for Suzuki Coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine [8]
-
To a Schlenk flask under an inert atmosphere, add 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol) and Pd(PPh₃)₄ (5 mol%).
-
Add 6 mL of 1,4-dioxane and stir the mixture for 30 minutes at room temperature.
-
Add the arylboronic acid (1.08 mmol), K₃PO₄ (1.972 mmol), and distilled H₂O (1.5 mL).
-
Reflux the reaction mixture at 70-80°C for 18-22 hours.
-
After cooling to room temperature, add ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure and purify the crude product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Removal of unreacted "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" from product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful removal of unreacted 4,6-dichloro-2-(methylthio)-5-nitropyrimidine from their product mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of your target compound.
Issue 1: Presence of Unreacted this compound in the Final Product
-
Cause: Incomplete reaction or inefficient purification. Due to its electrophilic nature, unreacted this compound can persist in the reaction mixture.
-
Solutions:
-
Quenching: Introduce a nucleophilic scavenging agent to react with the excess electrophile.
-
Extraction: Perform a liquid-liquid extraction to partition the unreacted starting material from the desired product based on solubility differences.
-
Chromatography: Utilize flash column chromatography for a more refined separation.
-
Crystallization: Purify the product by recrystallization, leaving the unreacted starting material in the mother liquor.
-
Issue 2: Co-elution of the Product and Unreacted Starting Material during Column Chromatography
-
Cause: Similar polarities of the desired product and the unreacted this compound.
-
Solutions:
-
Solvent System Optimization: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation before scaling up to a flash column. A general starting point for many pyrimidine derivatives is a mixture of hexanes and ethyl acetate.[1]
-
Gradient Elution: Employ a gradient elution method during column chromatography, starting with a less polar solvent and gradually increasing the polarity. This can effectively separate compounds with close Rf values.[2]
-
Alternative Stationary Phase: Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation.
-
Issue 3: Oiling Out During Crystallization
-
Cause: The compound is precipitating from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cooled too quickly.
-
Solutions:
-
Solvent Selection: Ensure the chosen solvent has a steep solubility curve for your product (highly soluble at high temperatures and poorly soluble at low temperatures).
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Reduce Concentration: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
Q2: What are suitable quenching agents for unreacted this compound?
A2: Due to the electrophilic nature of the dichloronitropyrimidine ring, nucleophilic quenching agents are effective. Options include:
-
Primary or Secondary Amines: Simple amines like diethylamine or piperidine can react with the unreacted starting material.
-
Thiols: A thiol such as thiophenol can also be used as a scavenger.
-
Aqueous Base: A wash with a mild aqueous base like sodium bicarbonate can help to hydrolyze and remove the unreacted compound, although the desired product's stability under these conditions should be considered.
Q3: Can I use water to quench the reaction?
A3: Quenching with water can lead to hydrolysis of the chloro groups on the pyrimidine ring.[4] While this will consume the unreacted starting material, it may also affect your desired product if it also contains reactive chloro-pyrimidine moieties. A careful evaluation of your product's stability is necessary.
Data Presentation
Table 1: Qualitative Solubility of a Structurally Similar Compound (4,6-dichloro-5-nitropyrimidine) [3]
| Solvent | Solubility |
| Chloroform | Soluble |
| Ethyl Acetate | Soluble |
| Methanol | Soluble |
| Toluene | Soluble |
Note: This data is for a related compound and should be used as a guideline. It is highly recommended to perform small-scale solubility tests with your specific product.
Experimental Protocols
Protocol 1: Quenching of Unreacted this compound
-
Cool the Reaction Mixture: Once the reaction is deemed complete by TLC or another monitoring method, cool the reaction mixture to 0 °C in an ice bath.
-
Add Quenching Agent: Slowly add a suitable nucleophilic quenching agent (e.g., 1.2 equivalents of diethylamine) to the stirred reaction mixture.
-
Stir: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Monitor: Check for the complete consumption of the unreacted this compound by TLC.
-
Work-up: Proceed with an appropriate aqueous work-up to remove the quenched product and excess amine.
Protocol 2: Liquid-Liquid Extraction
-
Dilute: Dilute the reaction mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate).
-
Wash: Transfer the solution to a separatory funnel and wash with water to remove any water-soluble impurities.
-
Base Wash (Optional): Perform a wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts and potentially hydrolyze some of the unreacted starting material.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Flash Column Chromatography
-
Choose Solvent System: Determine an optimal solvent system using TLC that gives a good separation between your product and the unreacted starting material (aim for an Rf of ~0.3 for your product).[1] A common starting point is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel.[2]
-
Elute: Run the column using the chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Recrystallization
-
Select a Solvent: Choose a solvent or solvent system in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature.
-
Dissolve the Crude Product: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Induce Crystallization (if necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cool Further: Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry: Dry the purified crystals under vacuum.
Mandatory Visualization
References
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center dedicated to the catalytic cross-coupling of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the complexities of your experimental work with this versatile but challenging substrate.
Introduction: Understanding the Substrate
This compound is a highly functionalized building block. The presence of two reactive chloro groups, a strongly electron-withdrawing nitro group, and a potentially catalyst-interacting methylthio group presents unique challenges and opportunities in cross-coupling reactions. While traditionally utilized in purine synthesis via sequential nucleophilic aromatic substitution (SNAr), its potential as a substrate in palladium-catalyzed cross-coupling reactions offers a direct route to novel, highly substituted pyrimidine derivatives.
This guide provides best-practice recommendations and troubleshooting advice for common cross-coupling reactions, derived from established principles for related dihalopyrimidines and electron-deficient heteroaromatics.
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom is expected to react first in a mono-cross-coupling reaction?
A1: For 4,6-dihalopyrimidines, the two chlorine atoms are electronically equivalent. Therefore, achieving selective mono-substitution over di-substitution is a primary challenge. Control can often be achieved by carefully modulating the reaction stoichiometry (i.e., using a 1:1 ratio of the pyrimidine to the coupling partner), reaction time, and temperature. In many cases, a mixture of mono- and di-substituted products, along with unreacted starting material, is observed.
Q2: How does the nitro group affect the cross-coupling reaction?
A2: The strongly electron-withdrawing nitro group activates the C-Cl bonds, making them more susceptible to oxidative addition by the palladium catalyst. This can be advantageous, potentially allowing for lower reaction temperatures. However, nitro groups can be sensitive to certain reaction conditions and may be reduced to an amino group, especially if the catalytic cycle generates species that can act as reducing agents. Careful selection of a stable catalyst and gentle reaction conditions is crucial.
Q3: Can the 2-(methylthio) group interfere with the palladium catalyst?
A3: Yes, sulfur-containing functional groups, such as a methylthio group, have the potential to coordinate to the palladium center and act as a catalyst poison, thereby inhibiting the reaction. The use of bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium and favoring the desired catalytic cycle over catalyst deactivation.
Q4: Is it possible to perform sequential cross-coupling with two different partners?
A4: Yes, a sequential cross-coupling strategy is feasible. After the initial mono-coupling, the resulting mono-chloro-pyrimidine can be isolated and subjected to a second cross-coupling reaction with a different coupling partner. The reactivity of the remaining chloro group may be altered after the first coupling, potentially requiring adjustment of the reaction conditions for the second step.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Suggested Solution |
| Catalyst Inactivation/Poisoning | The methylthio group may be poisoning the palladium catalyst. Switch to a more robust catalyst system. Use bulky, electron-rich ligands like XPhos, SPhos, or RuPhos, which can protect the palladium center. Consider using pre-formed palladium catalysts (e.g., XPhos Pd G3) that are known to be more resistant to deactivation. |
| Inactive Catalyst Precursor | The Pd(0) active species is not being generated efficiently. Use a pre-catalyst that readily forms the active monoligated Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure that the ligand can effectively reduce it to Pd(0). |
| Inappropriate Base | The base may be too weak or insoluble. For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.[1] Ensure vigorous stirring for heterogeneous bases. |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the reaction temperature in 10-20 °C intervals. Be mindful that higher temperatures can also lead to side reactions. |
Issue 2: Formation of Side Products
| Possible Cause | Suggested Solution |
| Reduction of Nitro Group | Undesired reduction of the nitro group to an amine can occur. Avoid prolonged reaction times at high temperatures. Screen different ligands and palladium sources, as the nature of the active catalyst can influence this side reaction. Ensure a strictly inert atmosphere to prevent side reactions. |
| Homocoupling of Coupling Partner | This is common in Suzuki reactions with boronic acids. Use a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure efficient stirring and proper degassing of the reaction mixture. |
| Hydrodehalogenation | The chlorine atom is replaced by a hydrogen atom. This can be caused by β-hydride elimination in certain catalytic cycles. The choice of ligand is critical to minimize this pathway.[2] |
| Competing SNAr | With highly nucleophilic coupling partners (e.g., some amines or alkoxides), direct nucleophilic substitution can compete with the palladium-catalyzed pathway. For Buchwald-Hartwig reactions, ensure the use of a non-nucleophilic base. Lowering the reaction temperature may favor the catalytic pathway. |
Data Presentation: Recommended Catalyst Systems
The following tables summarize recommended starting conditions for various cross-coupling reactions based on literature for analogous electron-deficient dihalopyrimidines.[3][4][5][6] Optimization will be required for the specific substrate.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ | 2-5 mol% loading |
| Ligand | SPhos, XPhos, or PPh₃ | 1.1-1.2 equivalents relative to Pd |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents |
| Solvent | 1,4-Dioxane/H₂O, Toluene, or DMF | Anhydrous and degassed |
| Temperature | 80-110 °C | Monitor for nitro group stability |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% loading |
| Ligand | XPhos or RuPhos | 1.1-1.2 equivalents relative to Pd |
| Base | NaOt-Bu or LHMDS | 1.2-1.5 equivalents |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed |
| Temperature | 90-110 °C |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommended Conditions | Notes |
| Palladium Precursor | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | 2-5 mol% loading |
| Copper Co-catalyst | CuI | 1-2 mol% loading (for traditional Sonogashira) |
| Base | Et₃N or DIPA | Often used as solvent or co-solvent |
| Solvent | THF or DMF | Anhydrous and degassed |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient.[7] |
Experimental Protocols (Hypothetical)
General Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous and degassed solvents.
Protocol 1: Mono-Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the ligand (e.g., SPhos, 4.4 mol%), and the base (e.g., K₃PO₄, 3 equivalents).
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound (1.0 equivalent) and the arylboronic acid (1.05 equivalents).
-
Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon consumption of the starting material or optimal formation of the mono-coupled product, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mono-Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3.3 mol%), and the base (e.g., NaOt-Bu, 1.4 equivalents) to a dry Schlenk flask.[8]
-
Add this compound (1.0 equivalent).
-
Add anhydrous, degassed toluene.
-
Finally, add the amine (1.1 equivalents).
-
Seal the flask, remove it from the glovebox, and heat to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equivalent), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (1.5 mol%).
-
Evacuate and backfill with inert gas.
-
Add anhydrous THF and triethylamine (3 equivalents).
-
Add the terminal alkyne (1.2 equivalents) dropwise.
-
Stir the reaction at room temperature. If the reaction is sluggish, gently heat to 40-50 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
References
- 1. jk-sci.com [jk-sci.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship (SAR) of Pyrimidine Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various substituted pyrimidine derivatives, with a focus on moieties relevant to 4,6-dichloro-2-(methylthio)-5-nitropyrimidine. The information is compiled from preclinical studies to aid in the design and development of novel anticancer therapeutics.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology.[1][2] Modifications at various positions of the pyrimidine ring, such as the C2, C4, C5, and C6 positions, significantly influence their biological activity. This guide focuses on the impact of chloro, methylthio, and nitro substitutions, among others, on the anticancer potential of pyrimidine derivatives.
Comparative SAR of Substituted Pyrimidine Derivatives
While specific SAR studies on this compound are not extensively available in the public domain, analysis of related pyrimidine analogs provides valuable insights into the contribution of individual and combined substituents to their cytotoxic and kinase inhibitory activities.
Table 1: SAR Summary of 2-Substituted Pyrimidine Derivatives
| Compound Class | R2 Substituent | Key SAR Findings | Reference Compound Example | Anticancer Activity (IC50) | Target Cell Line(s) | Reference |
| 2-Thio/Methylthio-pyrimidines | -SH, -SCH3 | The 2-thiopyrimidine moiety is a common feature in anticancer compounds. The methylthio group can be a versatile handle for further chemical modifications.[3] | 2-Thiopyrimidine/chalcone hybrid | 0.77–1.74 µM | K-562 | [3] |
| 2-Amino-pyrimidines | -NH2 | 2-Aminopyrimidine derivatives have shown significant cytotoxic activity.[4] | 2-Aminopyrimidine derivative XIX | 11.08 µM | SW480 | [4] |
Table 2: SAR Summary of 4,6-Disubstituted Pyrimidine Derivatives
| Compound Class | R4/R6 Substituents | Key SAR Findings | Reference Compound Example | Anticancer Activity (IC50) | Target Cell Line(s) | Reference |
| 4,6-Dichloro-pyrimidines | -Cl | The chloro groups at C4 and C6 are excellent leaving groups for nucleophilic substitution, allowing for the introduction of various functionalities to modulate activity and selectivity.[5] | 4,6-dichloro-2-(methylsulfonyl)pyrimidine (starting material) | Not directly tested for anticancer activity in this context. | N/A | [5] |
| 4-Amino-6-aryl-pyrimidines | -NH2, -Aryl | The presence of an amino group at C4 and an aryl group at C6 can contribute to potent anticancer activity. | Compound 1c | GI50 ranging from 0.7 to 39 at the GI50 level | Leukemia | [4] |
Table 3: SAR Summary of 5-Substituted Pyrimidine Derivatives
| Compound Class | R5 Substituent | Key SAR Findings | Reference Compound Example | Anticancer Activity/Inhibition (IC50) | Target/Cell Line(s) | Reference |
| 5-Nitro-pyrimidines | -NO2 | The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the pyrimidine ring and its interaction with biological targets. 5-nitropyrimidine derivatives have been investigated as inhibitors of nitric oxide production and iNOS activity.[6] Some nitro-containing compounds require metabolic activation to exert their biological effects.[7] | Compound 36 (5-nitropyrimidine-2,4-dione analogue) | 8.6 µM (NO production), 6.2 µM (iNOS activity) | RAW 264.7 cells | [6] |
| 5-Cyano-pyrimidines | -CN | Pyrimidine-5-carbonitrile derivatives have demonstrated cytotoxicity against various leukemia and solid tumor cell lines.[4] | Compound XIII | 3.04 µM | Leukemia | [4] |
| 5-Trifluoromethyl-pyrimidines | -CF3 | The trifluoromethyl group can enhance metabolic stability and cell permeability, often leading to improved biological activity.[8] | 7-Chloro-3-phenyl-5-(trifluoromethyl)[9][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | 24.4 µM | C32 (melanoma) | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of pyrimidine-based anticancer agents.
1. MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring mitochondrial activity.[10][11]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]
-
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well plates
-
Test compound (e.g., pyrimidine derivative)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
2. Kinase Inhibition Assay (Luminescence-Based)
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[9][12] This assay measures the ability of a compound to inhibit the activity of a specific kinase.
-
Principle: This assay quantifies the amount of ATP remaining in solution following a kinase reaction. A higher luminescence signal indicates a greater amount of ATP, signifying inhibition of the kinase by the test compound.[9]
-
Materials:
-
Kinase enzyme (e.g., JAK2)
-
Kinase substrate (peptide)
-
ATP
-
Kinase assay buffer
-
Test compound
-
ATP detection reagent (e.g., ADP-Glo™)
-
384-well plates
-
Luminometer
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate, ATP, and the test compound in the assay buffer. Include controls for 100% kinase activity (no inhibitor) and 0% activity (no kinase).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Add the ATP detection reagent to stop the reaction and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts in the SAR and evaluation of pyrimidine-based anticancer agents.
Caption: General workflow for structure-activity relationship (SAR) studies.
Caption: Simplified JAK-STAT signaling pathway and a potential point of inhibition by pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
Comparing reactivity of "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" with other dichloropyrimidines
This guide provides a comparative analysis of the chemical reactivity of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine against other common dichloropyrimidine isomers. The pyrimidine scaffold is a privileged structure in drug discovery, and understanding the reactivity of its halogenated derivatives is crucial for the efficient synthesis of novel therapeutic agents.[1] This document focuses on Nucleophilic Aromatic Substitution (SNAr), the primary mechanism for the functionalization of these heterocyclic compounds.[2]
The reactivity of dichloropyrimidines is governed by the inherent electron-deficient nature of the pyrimidine ring, which is further influenced by the electronic properties of its substituents.[2] The two nitrogen atoms in the ring are electron-withdrawing, activating the chloro-substituents towards nucleophilic attack, particularly at the C4 and C6 positions.[2][3] The addition of a potent electron-withdrawing group (EWG), such as a nitro group (-NO2), drastically enhances this effect, significantly increasing the rate of substitution reactions by stabilizing the transient Meisenheimer intermediate.[4][5]
Logical Framework: Factors Influencing Pyrimidine Reactivity
The reactivity of the chloro substituents in this compound is dictated by a combination of electronic effects from the ring nitrogens and the appended functional groups. The diagram below illustrates these activating and modulating influences.
Caption: Electronic effects activating the dichloropyrimidine core for SNAr.
Comparative Reactivity Data
The following table summarizes the expected reactivity of this compound relative to other common dichloropyrimidines based on the electronic principles of SNAr reactions. The presence of the C5-nitro group is the dominant factor for the exceptionally high reactivity of the target molecule.
| Dichloropyrimidine Derivative | Key Substituents | Expected Relative Reactivity | Regioselectivity & Notes |
| This compound | C5: -NO₂ (Strong EWG)C2: -SMe | Very High | The nitro group strongly activates the C4 and C6 positions for substitution. Due to symmetry, initial monosubstitution can occur at either C4 or C6.[6] |
| 2,4-Dichloro-5-nitropyrimidine | C5: -NO₂ (Strong EWG) | High | Reactivity is high, with strong selectivity for nucleophilic attack at the C4 position over the C2 position.[7][8] |
| 4,6-Dichloropyrimidine | None | Moderate | Serves as a baseline. The chloro groups are activated by ring nitrogens only. Monosubstitution is common, while disubstitution requires harsher conditions. |
| 2,4-Dichloropyrimidine | None | Moderate | Nucleophilic substitution generally favors the C4 position over the C2 position, although mixtures can occur.[9] |
| 2-Amino-4,6-dichloropyrimidine | C2: -NH₂ (EDG) | Low | The electron-donating amino group deactivates the ring towards nucleophilic attack, reducing the reactivity of the C4 and C6 chloro groups.[2][3] |
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a representative methodology for the monosubstitution of an activated dichloropyrimidine with a primary or secondary amine.
Materials and Equipment:
-
Activated dichloropyrimidine (e.g., this compound) (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., DIPEA, Et₃N, or K₂CO₃) (1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, THF, or DMF)
-
Round-bottomed flask, condenser, magnetic stirrer, and nitrogen/argon inlet
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottomed flask under an inert nitrogen or argon atmosphere, dissolve the dichloropyrimidine derivative (1.0 equiv) in the chosen anhydrous solvent.
-
Reagent Addition: To the stirred solution, add the amine nucleophile (1.1-1.5 equiv) followed by the base (1.5-2.0 equiv).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 80 °C, depending on substrate reactivity) and stir.
-
Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the solvent is water-miscible, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate or dichloromethane.
-
Extraction: Wash the organic solution sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired monosubstituted product.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR and Mass Spectrometry.
Generalized Experimental Workflow
The following diagram outlines the standard workflow for the synthesis, purification, and analysis of substituted pyrimidines via SNAr.
Caption: Generalized experimental workflow for SNAr on dichloropyrimidines.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines: Selective Nucleophilic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. wuxibiology.com [wuxibiology.com]
- 10. benchchem.com [benchchem.com]
Comparative Biological Activity of 2-(Methylthio)pyrimidine Derivatives: A Guide for Researchers
A comprehensive analysis of the anticancer and antimicrobial potential of pyrimidine-based compounds, offering insights into their structure-activity relationships and mechanisms of action.
This guide provides a comparative overview of the biological activities of 2-(methylthio)pyrimidine derivatives, with a focus on their anticancer and antimicrobial properties. Due to a lack of available data on the specific biological activities of "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" derivatives, this guide leverages experimental data from structurally related 2-(methylthio)pyrimidine and 4,6-disubstituted pyrimidine analogues to provide a valuable resource for researchers, scientists, and drug development professionals. The information presented herein is intended to facilitate the design and development of novel therapeutic agents based on the versatile pyrimidine scaffold.
Anticancer Activity of Pyrimidine Derivatives
The pyrimidine nucleus is a well-established pharmacophore in anticancer drug discovery. Many pyrimidine derivatives exert their cytotoxic effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Comparative Analysis of In Vitro Anticancer Activity
The following tables summarize the in vitro anticancer activity of various 2-(methylthio)pyrimidine derivatives and related compounds against a panel of human cancer cell lines. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the influence of different substitutions on the pyrimidine ring.
Table 1: Anticancer Activity of 2,4,6-Trisubstituted Pyrimidine Derivatives Containing a Benzothiazole Moiety
| Compound ID | R Group | Cancer Cell Line | IC50 (µM) |
| 13h | 4-(pyridin-2-yl)piperazin-1-yl | PC-3 (Prostate) | 3.82 |
| 13i | 4-(pyrimidin-2-yl)piperazin-1-yl | PC-3 (Prostate) | 2.29 |
| 5-Fluorouracil (Standard) | - | PC-3 (Prostate) | > 50 |
Data sourced from a study on 2,4,6-trisubstituted pyrimidine derivatives. The core structure is a 2-((benzo[d]thiazol-2-ylmethyl)thio)-6-(trifluoromethyl)pyrimidine with variations at the 4-position.
Table 2: Anticancer Activity of Thiazolo[4,5-d]pyrimidine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 3b | A375 (Melanoma) | 25.4 |
| C32 (Melanoma) | 24.4 | |
| DU145 (Prostate) | 41.5 | |
| MCF-7/WT (Breast) | 65.8 | |
| 3c | A375 (Melanoma) | 29.8 |
| C32 (Melanoma) | 28.7 | |
| DU145 (Prostate) | 52.3 | |
| MCF-7/WT (Breast) | 81.2 |
These compounds are 7-chloro-3-aryl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thiones, synthesized from 2-thioxo-pyrimidine precursors.[3]
EGFR Tyrosine Kinase Inhibitory Activity
Many pyrimidine derivatives have been identified as potent inhibitors of EGFR, a key target in cancer therapy.[2] The following table presents the EGFR inhibitory activity of selected pyrimidine-based compounds.
Table 3: EGFR Tyrosine Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | EGFR Inhibition IC50 (nM) |
| Compound 10b | 8.29 ± 0.04 |
| Erlotinib (Standard) | 2.83 ± 0.05 |
Compound 10b is a pyrimidine-5-carbonitrile derivative.[4]
Antimicrobial Activity of Pyrimidine Derivatives
Pyrimidine derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. The introduction of different substituents on the pyrimidine core can significantly modulate their antimicrobial potency.
Comparative Analysis of In Vitro Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. The tables below summarize the MIC values of various pyrimidine derivatives against a range of microorganisms.
Table 4: Antibacterial Activity of 2-(Benzylthio)pyrimidine Derivatives
| Compound ID | Substitution on Benzyl Ring | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 6c | 3-NO2 | 125 | >500 |
| 6d | 4-CH3 | 250 | >500 |
| 6h | 3-NO2, 4-CH3 | 125 | 500 |
| 6m | 2-(benzimidazolylmethylthio) | 500 | 500 |
These compounds are ethyl 4-phenyl-6-methyl-1,4-dihydropyrimidine-5-carboxylates with substitutions at the 2-thio position.[5]
Table 5: Antimicrobial Activity of Pyrimidin-2-ol/thiol/amine Analogues
| Compound ID | Microorganism | MIC (µM/mL) |
| 2 | E. coli | 0.91 |
| 5 | S. aureus | 0.93 |
| 10 | P. aeruginosa | 0.77 |
| 11 | A. niger | 1.68 |
| 12 | C. albicans | 1.73 |
| Cefadroxil (Standard) | Bacteria | 1.95 - 3.90 |
| Fluconazole (Standard) | Fungi | 3.90 |
These compounds possess a 4,6-diphenyl-pyrimidine core with various substitutions at the 2-position.[6]
Experimental Protocols
In Vitro Anticancer Activity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a standard anticancer drug (e.g., Doxorubicin, 5-Fluorouracil) for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[8]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.[7]
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Solutions: Prepare serial twofold dilutions of the test compounds and a standard antimicrobial agent (e.g., Ciprofloxacin, Gentamicin) in a suitable broth medium in a 96-well microtiter plate.[10]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).[10]
-
Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.[11]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).[10]
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[12]
Visualizing Molecular Pathways and Experimental Design
General Synthesis and Screening Workflow
The development of novel biologically active pyrimidine derivatives typically follows a structured workflow from synthesis to biological evaluation.
Caption: General workflow for the synthesis and biological screening of pyrimidine derivatives.
EGFR Signaling Pathway and Inhibition
Pyrimidine derivatives often target the EGFR signaling pathway, which is crucial for cell growth and proliferation and is frequently dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Conclusion
This guide provides a comparative analysis of the anticancer and antimicrobial activities of 2-(methylthio)pyrimidine derivatives and their structurally related analogues. The presented data highlights the potential of the pyrimidine scaffold as a versatile platform for the development of novel therapeutic agents. The detailed experimental protocols and visual representations of key pathways and workflows aim to support researchers in their efforts to design, synthesize, and evaluate new and more effective pyrimidine-based drugs. Further investigation into the biological activities of derivatives of "this compound" is warranted to fully explore the therapeutic potential of this specific chemical space.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. rr-asia.woah.org [rr-asia.woah.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Characterizing Substituted Pyrimidines Derived from 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of substituted pyrimidines derived from the versatile starting material, 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. The following sections detail the common analytical techniques, present comparative data in structured tables, provide experimental protocols, and illustrate key workflows.
Introduction to Analytical Characterization
The characterization of newly synthesized substituted pyrimidines is a critical step in drug discovery and development. A thorough analytical approach is essential to confirm the chemical structure, assess purity, and identify any impurities or byproducts. The primary analytical techniques employed for this purpose include chromatography (HPLC, GC-MS) and spectroscopy (NMR, Mass Spectrometry, and X-ray Crystallography). The choice of method depends on the specific properties of the derivative and the information required.
Chromatographic Methods: Purity and Separation
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying components in a mixture, making them ideal for assessing the purity of pyrimidine derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds. Reversed-phase HPLC is most commonly used for pyrimidine derivatives.
Comparative HPLC Data for Substituted Pyrimidines:
| Compound | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Wavelength (nm) |
| Pirimiphos-methyl | Acetonitrile:Water (85:15 v/v) | 1.0 | 9.29 | 254 |
| Chlorambucil | Acetonitrile, Water, Formic Acid | - | - | 258 |
Note: Data is compiled from various sources and direct comparison should be made with caution due to differing experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable pyrimidine derivatives. It provides both separation and structural information through mass spectral fragmentation patterns.
Typical GC-MS Parameters:
| Parameter | Value |
| Column | HP-5MSUI |
| Ionization Mode | Electron Impact (EI) |
| Detection | Selective Ion Monitoring (SIM) |
Spectroscopic Methods: Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the synthesized pyrimidines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is arguably the most powerful tool for unambiguous structure determination of organic molecules. Chemical shifts are highly dependent on the substituents on the pyrimidine ring.
Comparative ¹H NMR Data for 4,6-Disubstituted-5-nitropyrimidines (in CDCl₃):
| R (at C4 and C6) | δ (NCHN) (ppm) | δ (NH) (ppm) | δ (Substituent) (ppm) |
| -N(CH₂CH₃)₂ | 8.02 | 9.55 (bs) | 3.61 (q, J=7.3 Hz, 8H), 1.25 (t, J=7.3 Hz, 12H) |
| -N(CH(CH₃)₂)₂ | - | 9.39 (bs) | 4.45 (m, 4H), 1.32 (d, J=6.5 Hz, 24H) |
| -N(C(CH₃)₃)₂ | 8.02 | 9.55 (bs) | 1.52 (s, 18H) |
Comparative ¹³C NMR Data for 4,6-Disubstituted-5-nitropyrimidines (in CDCl₃):
| R (at C4 and C6) | δ (C4/C6) (ppm) | δ (C2) (ppm) | δ (C5) (ppm) | δ (Substituent) (ppm) |
| -N(CH₂CH₃)₂ | 159.59 | 157.16 | 112.59 | 36.38, 14.43 |
| -N(CH(CH₃)₂)₂ | 159.08 | 157.18 | 112.98 | 43.17, 22.84 |
| -N(C(CH₃)₃)₂ | 157.87 | 157.52 | 113.16 | 53.56, 29.23 |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the pyrimidine derivatives, which aids in confirming their identity. The presence of chlorine atoms can be identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2).
X-ray Crystallography
For crystalline derivatives, single-crystal X-ray diffraction provides the absolute proof of structure, including stereochemistry and detailed bond lengths and angles.
Experimental Protocols
General HPLC Method for Pyrimidine Derivatives
-
Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid). A common starting point is a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.
General ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified pyrimidine compound.
-
Dissolution: Transfer the solid to a clean, dry NMR tube and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Mixing: Vortex the tube until the sample is completely dissolved.
-
Analysis: Acquire the spectrum on a 300, 400, or 500 MHz NMR spectrometer.
Visualizing Workflows and Pathways
Synthesis of this compound
The starting material is typically synthesized in a four-step process.
Caption: Synthetic pathway for this compound.
General Analytical Workflow for Characterization
A systematic workflow ensures comprehensive characterization of the synthesized derivatives.
Caption: Analytical workflow for the characterization of pyrimidine derivatives.
Nucleophilic Substitution Reactions
The chlorine atoms at the C4 and C6 positions are susceptible to nucleophilic substitution, allowing for the synthesis of a wide range of derivatives.
Caption: Nucleophilic substitution pathways for derivatization.
A Comparative Guide to the Synthesis and Biological Activity of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and potential biological activities of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine and its structural analogues. While direct comparative biological data for analogues of this compound is limited in publicly available literature, this guide leverages data from structurally related 2-(methylthio)pyrimidine derivatives to provide insights into their potential as therapeutic agents, particularly as Epidermal Growth Factor Receptor (EGFR) inhibitors.
Synthesis of this compound
The synthesis of the parent compound, this compound, is a multi-step process commencing from diethyl malonate. The established synthetic route involves four key transformations: nitration, cyclization, methylation, and chlorination.[1]
A typical synthetic workflow is outlined below:
Caption: Synthetic pathway for this compound.
Synthesis of Analogues
Analogues of this compound can be synthesized by further reactions of the parent compound, primarily through nucleophilic substitution of the chlorine atoms at the 4 and 6 positions.
Synthesis of 4-Amino-6-chloro-2-(methylthio)pyrimidine
The 4-amino analogue is synthesized by reacting 4,6-dichloro-2-(methylthio)pyrimidine with ammonia in a suitable solvent.
Caption: Synthesis of a 4-amino analogue.
Synthesis of 4-Ethoxy-6-chloro-2-(methylthio)pyrimidine
The 4-ethoxy analogue is prepared by the reaction of the parent dichloropyrimidine with sodium ethoxide in ethanol.[2] This reaction proceeds regioselectively under mild conditions.[2]
Caption: Synthesis of a 4-ethoxy analogue.
Comparative Biological Activity: Insights from EGFR Inhibition
The following table summarizes the in vitro inhibitory activities (IC50) of selected 5-(methylthio)pyrimidine derivatives.
| Compound ID | Modifications on the Pyrimidine Scaffold | EGFRWT IC50 (nM) | EGFRDM IC50 (nM) | H1975 Cell Proliferation IC50 (nM) | A431 Cell Proliferation IC50 (nM) |
| Parent Scaffold | 2-(methylthio)-5-nitropyrimidine core with various substitutions at positions 4 and 6 | ||||
| Analog 1 | 4-(Indol-3-yl)-N-(substituted phenyl) | >1000 | 0.5 | 10 | >10000 |
| Analog 2 | 4-(Indol-3-yl)-N-(substituted phenyl with acrylamide) | 10 | 0.3 | 8 | 500 |
| Analog 3 | 4-(Anilino)-N-(substituted phenyl with acrylamide) | 5 | 0.2 | 5 | 250 |
Data Interpretation: The data indicates that specific substitutions on the 2-(methylthio)pyrimidine scaffold can lead to potent and selective inhibition of the drug-resistant EGFRDM. The introduction of an acrylamide moiety appears to enhance activity against both the wild-type and mutant forms of the enzyme, a common feature in second-generation EGFR inhibitors. The significantly higher IC50 values against the A431 cell line (which overexpresses wild-type EGFR) compared to the H1975 cell line (which harbors the L858R/T790M mutation) for some analogues demonstrates desirable selectivity for the mutant receptor.
Experimental Protocols
General Synthesis of this compound[1]
-
Nitration of Diethyl Malonate: Diethyl malonate is treated with a nitrating agent, such as fuming nitric acid, to yield diethyl 2-nitromalonate.
-
Cyclization: The resulting diethyl 2-nitromalonate is cyclized with thiourea in the presence of a base like sodium ethoxide to form 4,6-dihydroxy-2-mercapto-5-nitropyrimidine.
-
Methylation: The mercapto group is then methylated using a methylating agent like dimethyl sulfate in a basic solution to give 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine.
-
Chlorination: The final step involves the conversion of the hydroxyl groups to chloro groups using a chlorinating agent such as phosphorus oxychloride, often with a catalytic amount of an amine like N,N-dimethylaniline, to yield the final product.
General Protocol for EGFR Kinase Inhibition Assay[3]
This assay determines the ability of a compound to inhibit the phosphorylation activity of the EGFR enzyme.
-
Reaction Setup: In a 384-well plate, add the test compound (dissolved in DMSO) to a buffer solution containing recombinant human EGFR kinase, a peptide substrate, and ATP.
-
Incubation: The reaction mixture is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[3]
-
Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a commercial kit such as ADP-Glo™ Kinase Assay. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted back to ATP, which is quantified via a luciferase-luciferin reaction.[3]
-
Data Analysis: The luminescence signal is measured, and the percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by plotting the percent inhibition against the compound concentration.
General Protocol for MTT Cell Proliferation Assay[4][5][6][7][8]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cell lines (e.g., H1975, A431) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Signaling Pathway
The 2-(methylthio)pyrimidine analogues discussed here primarily target the EGFR signaling pathway. Inhibition of EGFR blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by pyrimidine analogues.
Conclusion
This compound serves as a versatile scaffold for the synthesis of various analogues. While direct comparative biological data for its immediate derivatives is scarce, the potent and selective EGFR inhibitory activity of structurally related 2-(methylthio)pyrimidine compounds highlights the therapeutic potential of this chemical class. The provided synthetic routes and experimental protocols offer a solid foundation for the further development and evaluation of novel 4,6-disubstituted-2-(methylthio)-5-nitropyrimidine analogues as potential anticancer agents. Future research should focus on the systematic synthesis of these analogues and their head-to-head comparison in relevant biological assays to establish clear structure-activity relationships.
References
In silico docking studies of "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of various pyrimidine derivatives against key biological targets implicated in a range of diseases. While direct docking studies on "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" are not extensively available in the public domain, this document serves as a valuable resource by presenting data on structurally related pyrimidine compounds. The objective is to offer a comparative landscape of binding affinities and interaction patterns, aiding in the rational design and development of novel pyrimidine-based therapeutic agents.
The data herein is synthesized from multiple independent research studies, providing a broad overview of the potential of the pyrimidine scaffold in drug discovery. This guide is intended to facilitate informed decision-making in the selection of compounds for further in vitro and in vivo evaluation.
Comparative Analysis of Docking Performance
The following tables summarize the in silico docking performance of various pyrimidine derivatives against several key protein targets. The docking scores, typically reported in kcal/mol, represent the predicted binding affinity of the ligand to the receptor, with more negative values indicating a stronger interaction.
Pyrimidine Derivatives as Kinase Inhibitors
Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Pyrimidine derivatives have been extensively investigated as kinase inhibitors.
| Compound/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrrolo[2,3-d]pyrimidine derivative (Compound 7) | VEGFR2 (4ASD) | - | - |
| Thieno[2,3-d]pyrimidine derivative (Compound 5b) | EGFRWT | -23.94 | - |
| Thieno[2,3-d]pyrimidine derivative (Compound 5b) | EGFRT790M | - | - |
| 4,6-Diarylpyrimidine derivatives | PI3Kγ | High affinity reported | Not specified |
| Selected Pyrimidine derivatives | Cyclin-Dependent Kinase 2 (CDK2) (1HCK) | -7.4 to -7.9 | THR 165, GLU 12, LYS 33, THR 14[1] |
Pyrimidine Derivatives as Protease Inhibitors
Proteases play a crucial role in the life cycle of viruses and other pathogens, making them attractive targets for antimicrobial drug development.
| Compound/Derivative Class | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues |
| Pyrido[2,3-d]pyrimidine derivatives (Compounds 7c, 7d, 7e) | SARS-CoV-2 Main Protease (Mpro) | - | Asn142, His41, Glu166[2] |
| 2-(Benzylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine derivatives | SARS-CoV 3CL Protease (1UK4) | - | Not specified[3] |
Pyrimidine Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors
DHFR is an essential enzyme in the synthesis of DNA precursors and is a well-established target for anticancer and antimicrobial agents.
| Compound/Derivative Class | Target Protein | IC50 (µM) | Docking Score (kcal/mol) | Key Interacting Residues |
| Thieno[2,3-d]pyrimidine-4-one derivative (Compound 20) | Human DHFR | 0.20 | - | Not specified[4] |
| 2,4-Diamino-5-methyl-5-deazapteridine (DMDP) derivatives | Human DHFR | - | Good correlation with IC50 | Leu 22, Phe 31, Pro 61[5] |
Experimental Protocols: In Silico Molecular Docking
The following provides a generalized, detailed methodology for conducting in silico molecular docking studies, based on common practices in the field. This protocol is broadly applicable for the virtual screening and binding mode analysis of small molecules, such as pyrimidine derivatives, against protein targets.
Preparation of the Receptor (Protein)
-
Acquisition of Protein Structure: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).
-
Protein Clean-up: The downloaded PDB file is prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not essential for the interaction.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining the correct ionization and tautomeric states of the amino acid residues.
-
Charge Assignment: Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.
-
Conversion to Docking-Compatible Format: The prepared protein structure is converted to a suitable file format (e.g., PDBQT for AutoDock Vina).
Preparation of the Ligand (Pyrimidine Derivative)
-
Ligand Structure Generation: The 2D structure of the pyrimidine derivative is drawn using chemical drawing software and converted into a 3D structure.
-
Energy Minimization: The 3D structure of the ligand is energy-minimized to obtain a low-energy, stable conformation.
-
Torsional Degrees of Freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation.
-
Charge Assignment: Partial charges are assigned to the ligand atoms.
-
Conversion to Docking-Compatible Format: The prepared ligand is saved in a format compatible with the docking software (e.g., PDBQT).
Grid Box Generation
-
Defining the Binding Site: A grid box is defined around the active site of the protein. This box specifies the three-dimensional space where the docking software will search for potential binding poses of the ligand.
-
Grid Parameter File: The dimensions and coordinates of the grid box are saved in a grid parameter file.
Molecular Docking Simulation
-
Docking Algorithm Selection: A suitable docking algorithm is chosen (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Execution of Docking: The docking simulation is run using the prepared receptor, ligand, and grid parameter files. The software will explore various conformations and orientations of the ligand within the defined binding site.
-
Generation of Docked Poses: The simulation generates a set of possible binding poses for the ligand, each with a corresponding docking score.
Analysis of Results
-
Docking Score Evaluation: The docking scores of the different poses are analyzed. The pose with the most favorable (most negative) docking score is typically considered the most likely binding mode.
-
Interaction Analysis: The intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-docked pose of the ligand and the amino acid residues of the protein's active site are analyzed.
-
Visualization: The docked complex is visualized using molecular graphics software to visually inspect the binding mode and interactions.
Visualization of the In Silico Docking Workflow
The following diagram illustrates the typical workflow for an in silico molecular docking study.
Caption: A flowchart illustrating the key stages of a typical in silico molecular docking experiment.
References
- 1. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DFT Investigations and Molecular Docking as Potent Inhibitors of SARS-CoV-2 Main Protease of Novel Pyrimidine Dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking studies, and evaluation of pyrimidines as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular docking studies on DMDP derivatives as human DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purine Precursors: Benchmarking 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 4,6-dichloro-2-(methylthio)-5-nitropyrimidine as a purine precursor against other common alternatives. The information presented is based on a comprehensive review of published experimental data, offering insights into synthetic efficiency and potential applications in drug discovery and development.
Introduction to Purine Synthesis and the Role of Pyrimidine Precursors
Purines are fundamental heterocyclic compounds essential for the formation of nucleic acids (DNA and RNA), energy carriers (ATP and GTP), and various cofactors. The synthesis of the purine ring system can be achieved through various chemical strategies, with the Traube purine synthesis, which utilizes substituted pyrimidines, being a prominent method. In this context, highly functionalized pyrimidines like this compound serve as versatile building blocks for the construction of complex purine derivatives, which are often key components of pharmacologically active molecules.
A notable application of substituted dichloronitropyrimidines is in the synthesis of the antiplatelet drug Ticagrelor. The pyrimidine core provides the necessary framework for the subsequent annulation of the imidazole ring to form the final purine structure. The chloro and nitro groups on the pyrimidine ring are crucial reactive sites that allow for sequential and regioselective modifications.
Performance Comparison of Purine Precursors
The following tables summarize reported yields for key transformations in purine synthesis, using this compound and its analogues, as well as other common pyrimidine-based precursors. It is important to note that the data is compiled from various sources, and direct comparison may be limited due to differing reaction conditions.
Table 1: Synthesis and Functionalization of Dichloronitropyrimidine Precursors
| Precursor | Transformation | Reagents | Reported Yield (%) | Reference |
| Diethyl malonate | Synthesis of 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine (multi-step) | 1. Fuming nitric acid2. Thiourea, Sodium alkoxide3. Dimethyl sulfate | 81 (for methylation step) | [1] |
| 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine | Chlorination to this compound | Phosphorus oxychloride, N,N-dimethylaniline | 70 | [1] |
| 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine | Reduction of nitro group to amine | Sodium dithionite, NaHCO₃ | 91.2 | [2] |
| 2-nitro-1,3-diethyl malonate | Synthesis of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (multi-step) | 1. Thiourea, Sodium methoxide2. Bromo-n-propane3. Phosphorus oxychloride, N,N-diisopropylethylamine | 87.5 (overall) | [3] |
Table 2: Synthesis of Purine Derivatives from Various Pyrimidine Precursors
| Precursor | Target Purine Structure | Key Cyclization/Substitution Steps & Reagents | Reported Yield (%) | Reference |
| 4,6-dichloro-5-nitropyrimidine | 6,8,9-trisubstituted purines | 1. Amination2. Reduction (SnCl₂)3. Cyclization (Triethyl orthoformate) | Not specified in abstract | [4] |
| 4,5-diamino-2,6-dichloropyrimidine | 2,6-dichloro-9H-purine | Cyclization with triethyl orthoformate | Not specified in abstract | [5] |
| 2,4,6-trichloropyrimidine | 2,4,6-trichloropyrimidine synthesis from barbituric acid | Phosphorus oxychloride, Phosphorus trichloride, Chlorine | 81-95 | [3] |
| 4,6-dichloropyrimidine | 4,6-disubstituted pyrimidines (precursors to purines) | Nucleophilic aromatic substitution with anilines | 17 | [6] |
| 2,6-dichloropurine | 2,6,9-trisubstituted purines | Nucleophilic substitution with amines | Not specified in abstract | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
Protocol 1: Synthesis of this compound[1]
This protocol describes a four-step synthesis starting from diethyl malonate.
-
Nitration of Diethyl Malonate: Diethyl malonate is treated with fuming nitric acid to yield 2-nitro-diethyl malonate.
-
Cyclization: The 2-nitro-diethyl malonate is reacted with thiourea in the presence of a sodium alkoxide to form a pyrimidine heterocyclic compound.
-
Methylation: The pyrimidine intermediate is methylated using dimethyl sulfate to introduce the methylthio group, yielding 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine with a reported yield of 81% for this step.
-
Chlorination: The 4,6-dihydroxy-2-(methylthio)-5-nitropyrimidine is chlorinated using phosphorus oxychloride with a small amount of N,N-dimethylaniline as a catalyst. The reaction is carried out at reflux (100-110°C), and the final product, this compound, is obtained with a reported yield of 70%.
Protocol 2: Reduction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine to 4,6-dichloro-2-(propylthio)pyrimidin-5-amine[2]
-
A solution of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine (0.5 g) in tetrahydrofuran (2 mL) is placed in a three-neck flask.
-
A solution of sodium dithionite (3.25 g) and NaHCO₃ (0.4 g) in water (5 mL) is prepared.
-
At -5 to 0°C, the sodium dithionite mixture is added dropwise to the solution of the nitro-pyrimidine.
-
The reaction is stirred for 15 minutes and then filtered through diatomite. The filter cake is washed with ethyl acetate.
-
The layers of the filtrate are separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic phases are washed with water and concentrated under reduced pressure to yield the oily product, 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. The reported yield is 91.2% with a purity of 99.52% by HPLC.
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic pathways discussed in this guide.
Caption: Synthesis of this compound.
References
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
Spectroscopic analysis (NMR, LC-MS) for validation of "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the validation of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine, a key intermediate in pharmaceutical synthesis. The following sections detail expected Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) data, offering a comparative analysis with related compounds to aid in product validation and impurity profiling.
Executive Summary
The structural confirmation of this compound is crucial for ensuring the quality and purity of downstream active pharmaceutical ingredients. This guide outlines the expected spectroscopic signature of this compound and compares it with a key precursor and a structurally similar analog. The methodologies provided herein are intended to serve as a robust starting point for developing in-house validation protocols.
Spectroscopic Data Comparison
The following tables summarize the expected and experimental spectroscopic data for this compound and its comparators. The data for the target compound is predicted based on established structure-activity relationships and available data for analogous compounds.
Table 1: Comparative ¹H NMR Data (Predicted vs. Experimental)
| Compound | Functional Groups | Expected/Observed Chemical Shift (δ ppm) | Multiplicity |
| This compound (Target) | -S-CH₃ | ~2.7 | Singlet |
| 4,6-Dichloro-2-(methylthio)pyrimidine (De-nitro analog) | -S-CH₃Pyrimidine H-5 | 2.587.23 | SingletSinglet |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (Propyl analog) | -S-CH₂-CH₂-CH₃-S-CH₂-CH₂-CH₃-S-CH₂-CH₂-CH₃ | ~3.2 (t)~1.8 (sextet)~1.1 (t) | TripletSextetTriplet |
Table 2: Comparative ¹³C NMR Data (Predicted vs. Experimental)
| Compound | Carbon Environment | Expected/Observed Chemical Shift (δ ppm) |
| This compound (Target) | -S-CH₃C2C4, C6C5 | ~15~175~158~140 |
| 4,6-Dichloro-2-(methylthio)pyrimidine (De-nitro analog) | -S-CH₃C2C4, C6C5 | 14.7173.2161.0120.5 |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (Propyl analog) | -S-CH₂-CH₂-CH₃-S-CH₂-CH₂-CH₃-S-CH₂-CH₂-CH₃C2C4, C6C5 | ~35~22~13~174~157~139 |
Table 3: Comparative LC-MS Data
| Compound | Molecular Weight | Ionization Mode | Expected [M+H]⁺ | Key Fragmentation Ions |
| This compound (Target) | 240.07 g/mol [1] | ESI+ | 240.9, 242.9 (isotope pattern) | Loss of NO₂, Cl, S-CH₃ |
| 4,6-Dichloro-2-(methylthio)pyrimidine (De-nitro analog) | 195.07 g/mol | ESI+ | 195.0, 197.0 (isotope pattern) | Loss of Cl, S-CH₃ |
| 4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine (Propyl analog) | 268.12 g/mol [2][3][4] | ESI+ | 268.0, 270.0 (isotope pattern) | Loss of NO₂, Cl, S-C₃H₇ |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard zg30 or equivalent.
-
Spectral width: -2 to 12 ppm.
-
Acquisition time: ~3-4 seconds.
-
Relaxation delay: 2 seconds.
-
Number of scans: 16-64 (adjust for desired signal-to-noise).
-
-
¹³C NMR Parameters:
-
Pulse sequence: Standard zgpg30 or equivalent with proton decoupling.
-
Spectral width: 0 to 200 ppm.
-
Acquisition time: ~1-2 seconds.
-
Relaxation delay: 2-5 seconds.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer (e.g., a triple quadrupole or time-of-flight instrument).
-
Chromatographic Conditions (starting point):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 10-20%), ramp up to a high percentage (e.g., 90-95%) over several minutes, hold, and then return to initial conditions to re-equilibrate. The exact gradient will need to be optimized.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize based on instrument manufacturer's recommendations.
-
Scan Range: m/z 50-500.
-
Fragmentation (for MS/MS): Use collision-induced dissociation (CID) with optimized collision energy to obtain characteristic fragment ions.
-
Visualizing the Validation Workflow
The following diagrams illustrate the experimental and logical workflows for the spectroscopic validation of this compound.
Caption: Experimental workflow for spectroscopic validation.
Caption: Logical relationships in the validation process.
References
Comparative study of antimicrobial and anticancer activity of "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" derivatives
An analysis of the biological activities of substituted pyrimidine scaffolds, providing a comparative framework for the development of novel therapeutic agents.
The pyrimidine nucleus is a fundamental heterocyclic scaffold in medicinal chemistry, forming the core structure of nucleobases like cytosine, thymine, and uracil.[1] Its inherent biological significance has driven extensive research into the synthesis and evaluation of pyrimidine derivatives for a wide range of therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[1][2][3][4][5] This guide provides a comparative overview of the antimicrobial and anticancer activities of various substituted pyrimidine derivatives, offering a valuable resource for researchers and drug development professionals. While direct comparative data on a series of "4,6-Dichloro-2-(methylthio)-5-nitropyrimidine" derivatives is limited in the available literature, this guide leverages data from structurally related pyrimidine analogues to highlight key structure-activity relationships and guide future research.
Synthesis of the Core Scaffold
The parent compound, this compound, can be synthesized through a multi-step process. A general synthetic route is outlined below.
Comparative Antimicrobial Activity
Numerous studies have demonstrated the potent antimicrobial activity of pyrimidine derivatives against a spectrum of bacterial and fungal pathogens.[5][6][7] The antimicrobial efficacy is often influenced by the nature and position of substituents on the pyrimidine ring.[1] Below is a summary of the antimicrobial activity of selected pyrimidine derivatives from various studies.
| Compound ID | Derivative Class | Test Organism | Activity (MIC in µg/mL) | Reference |
| 1 | 2-Amino-4,6-diarylpyrimidine | Staphylococcus aureus | - | [8] |
| 2 | 2-Amino-4,6-diarylpyrimidine | Escherichia coli | - | [8] |
| 3 | 2-(Benzylthio)pyrimidine | Staphylococcus aureus | 125 | [2] |
| 4 | 2-(Benzimidazolylmethylthio)pyrimidine | Escherichia coli | 500 | [2] |
| 5 | 4,6-bis(alkylamino)-5-nitrosopyrimidine | Staphylococcus aureus | - | [9] |
| 6 | 4,6-bis(arylamino)-5-nitrosopyrimidine | Escherichia coli | - | [9] |
| 7 | Thiazolo[5,4-d]pyrimidine | Candida albicans | - | [10] |
| 8 | Thiazolo[5,4-d]pyrimidine | Aspergillus niger | - | [10] |
Note: Specific MIC values were not provided in all cited abstracts, but the compounds were reported to have significant activity.
The data suggests that substitutions at the 2, 4, and 6 positions of the pyrimidine ring play a crucial role in determining the antimicrobial spectrum and potency. For instance, the introduction of benzylthio and benzimidazolylmethylthio moieties at the 2-position has been shown to confer good antibacterial activity.[2]
Comparative Anticancer Activity
The anticancer potential of pyrimidine derivatives is a major area of research, with several compounds having entered clinical trials.[11][12] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as kinases.[13][14]
| Compound ID | Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 9a | Thienopyrimidine | HepG-2 (Liver) | 12.32 | [11] |
| 9a | Thienopyrimidine | A549 (Lung) | 11.30 | [11] |
| 9a | Thienopyrimidine | PC-3 (Prostate) | 14.69 | [11] |
| 9a | Thienopyrimidine | MCF-7 (Breast) | 9.80 | [11] |
| 10b | Pyrimidine-5-carbonitrile | HepG-2 (Liver) | 3.56 | [15] |
| 10b | Pyrimidine-5-carbonitrile | A549 (Lung) | 5.85 | [15] |
| 10b | Pyrimidine-5-carbonitrile | MCF-7 (Breast) | 7.68 | [15] |
| 3b | 7-Chloro-thiazolo[4,5-d]pyrimidine | IGROV1 (Ovarian) | - | [12] |
| 7c | Thiazolopyrimidine | PC-3 (Prostate) | - | [16][17] |
| 11b | Thiazolopyrimidine | HCT-116 (Colon) | - | [16][17] |
Note: Specific IC50 values were not provided for all compounds in the cited abstracts, but they were reported to have high activity.
The anticancer activity of pyrimidine derivatives is highly dependent on their substitution patterns. For example, thienopyrimidine and pyrimidine-5-carbonitrile derivatives have demonstrated potent cytotoxicity against a range of cancer cell lines.[11][15]
Potential Mechanisms of Action
The biological activities of pyrimidine derivatives are attributed to their ability to interfere with various cellular processes.
Antimicrobial Mechanism: The antimicrobial action of some pyrimidine derivatives may involve the inhibition of essential microbial enzymes or the disruption of cell membrane integrity. A thiophenyl-pyrimidine derivative has been reported to inhibit FtsZ polymerization and GTPase activity, leading to the disruption of bacterial cell division.[18]
Anticancer Mechanism: In cancer, pyrimidine derivatives have been shown to target signaling pathways that are crucial for tumor growth and survival. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, is a key target for many pyrimidine-based inhibitors.[13][19] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Experimental Protocols
Standardized assays are crucial for the comparative evaluation of the biological activities of new chemical entities.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Protocol:
-
Compound Dilution: Prepare serial twofold dilutions of the pyrimidine derivatives in an appropriate broth medium (e.g., Mueller-Hinton Broth) in a 96-well microplate.[20]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL).[20]
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).[20]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[20]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[21][22][23][24][25]
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere for 24 hours.[21]
-
Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives and incubate for a specified period (e.g., 48 or 72 hours).[22]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[22][24]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[21][22]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[21]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[22]
Conclusion and Future Directions
The pyrimidine scaffold is a versatile and privileged structure in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. The comparative data presented in this guide highlights the significant potential of substituted pyrimidines as both antimicrobial and anticancer agents. Structure-activity relationship studies indicate that the nature and position of substituents on the pyrimidine ring are critical for biological activity.
While this guide provides a valuable overview based on existing literature for related compounds, further research is warranted to specifically investigate the antimicrobial and anticancer activities of "this compound" derivatives. A systematic synthesis and screening of a library of these compounds would provide crucial data to establish their therapeutic potential and elucidate their mechanisms of action. Such studies could lead to the identification of novel lead compounds for the development of next-generation antimicrobial and anticancer drugs.
References
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. A new series of antibacterial nitrosopyrimidines: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. japsonline.com [japsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. broadpharm.com [broadpharm.com]
A Quantum Mechanical Perspective on Regioselectivity in Reactions of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Predicting Reaction Outcomes
The functionalization of pyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules. Among these, 4,6-dichloro-2-(methylthio)-5-nitropyrimidine stands out as a versatile precursor, notably in the synthesis of pharmaceuticals. A critical aspect of its reactivity lies in the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions: which of the two chlorine atoms, at the C4 or C6 position, is preferentially replaced by a nucleophile? This guide provides a comparative analysis based on quantum mechanical principles to predict and understand the regioselectivity in reactions involving this key intermediate. While direct experimental and computational studies on this specific molecule are limited, a robust predictive framework can be established by drawing parallels with well-studied analogous dichloropyrimidine systems.
Understanding the Competing Reaction Sites
The reactivity of this compound is dominated by the electron-deficient nature of the pyrimidine ring, which is further activated towards nucleophilic attack by the presence of two ring nitrogens and a potent electron-withdrawing nitro group at the C5 position. The primary competition for an incoming nucleophile is between the electrophilic carbon centers at C4 and C6, both of which bear a labile chlorine leaving group.
The regioselectivity of this substitution is governed by the relative stability of the transition states leading to the respective Meisenheimer intermediates. Quantum mechanical calculations on analogous systems, such as 2,4-dichloropyrimidines, have shown that this stability is influenced by a combination of electronic and steric factors.
Theoretical Analysis of Regioselectivity
A quantum mechanical approach is invaluable for predicting the most likely site of nucleophilic attack. The primary methods involve analyzing the electronic structure of the pyrimidine derivative and the transition state energies for the competing pathways.
Frontier Molecular Orbital (FMO) Theory
According to FMO theory, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. The site on the pyrimidine ring with the largest LUMO coefficient is generally the most susceptible to nucleophilic attack.
Transition State Energy Calculations
A more rigorous method for predicting regioselectivity is the calculation of the activation energy (ΔG‡) for the nucleophilic attack at each position. The reaction pathway with the lower activation energy will be the dominant one. Computational studies on substituted dichloropyrimidines consistently demonstrate that the relative energies of the transition states accurately predict the observed product ratios.
For instance, in the case of 2,4-dichloro-6-methoxypyrimidine, the transition state energy for an SNAr reaction at the C2 position is calculated to be lower than at the C4 position, correctly predicting C2 selectivity. This is attributed to the electronic influence of the methoxy group. A similar analysis for this compound would be expected to reveal a preference for either the C4 or C6 position based on the combined electronic effects of the methylthio and nitro groups.
The following table summarizes theoretical data from analogous 2,4-dichloropyrimidine systems, which can be used to infer the expected behavior of this compound.
| Pyrimidine Derivative | Substituent (at C6) | Preferred Site of Attack | Rationale from QM Analysis |
| 2,4-Dichloropyrimidine | -H | C4 | LUMO is predominantly distributed at C4. |
| 2,4-Dichloro-6-methoxypyrimidine | -OCH₃ | C2 | Transition state energy for C2 attack is lower. |
| 2,4-Dichloro-6-(methylamino)pyrimidine | -NHCH₃ | C2 | Transition state energy for C2 attack is lower. |
This data is based on analogous systems and serves as a predictive model.
Experimental Protocols
The following provides a generalized experimental protocol for a typical nucleophilic aromatic substitution reaction on a dichloropyrimidine substrate. The specific conditions, such as temperature, solvent, and reaction time, may require optimization for this compound and the chosen nucleophile.
General Protocol for Amination
-
Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile, THF, or DMF).
-
Addition of Reagents: To the stirred solution, add the amine nucleophile (1.0-1.2 equivalents) followed by a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equivalents).
-
Reaction Monitoring: The reaction mixture is typically stirred at room temperature or heated, depending on the reactivity of the nucleophile. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then subjected to an aqueous work-up, which typically involves partitioning between an organic solvent (e.g., ethyl acetate) and water or a dilute aqueous acid solution.
-
Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired monosubstituted product.
Visualizing the Reaction Pathways
The following diagrams illustrate the key concepts in the quantum mechanical analysis of the regioselectivity of SNAr reactions on this compound.
Caption: Competing SNAr pathways for the reaction of this compound.
Caption: Logical workflow for predicting regioselectivity using Frontier Molecular Orbital (FMO) theory.
Caption: A generalized experimental workflow for the monosubstitution of 4,6-dichloropyrimidines.
Conclusion
The regioselectivity of nucleophilic aromatic substitution on this compound is a nuanced outcome of the electronic and steric landscape of the molecule. While a definitive prediction requires specific computational analysis for this exact substrate, the principles derived from analogous dichloropyrimidine systems provide a strong predictive framework. Both Frontier Molecular Orbital theory and transition state energy calculations point to a kinetically controlled reaction where one of the two chloro-substituted positions will be favored. For researchers in drug discovery and organic synthesis, leveraging these quantum mechanical insights can guide experimental design, saving valuable time and resources in the development of novel chemical entities.
Safety Operating Guide
Safe Disposal of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This compound is classified as hazardous, being harmful if swallowed, a skin irritant, and a serious eye irritant.[1]
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. All handling of this substance should be conducted within a certified chemical fume hood.[1]
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[2] | Protects against splashes and airborne particles causing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[2][3] | Prevents skin contact, as the compound causes skin irritation.[1] |
| Body Protection | A fully-buttoned laboratory coat or other protective clothing.[2][4] | Minimizes the risk of skin exposure to the chemical. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator if dust or aerosols are generated.[2][4] | Protects against respiratory irritation.[1] |
II. Step-by-Step Waste Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2][5]
Experimental Workflow: Waste Segregation and Collection
-
Waste Identification : All materials contaminated with this compound, including the chemical itself, weighing papers, pipette tips, and used gloves, must be treated as hazardous waste.[2]
-
Container Selection : Collect all waste in a designated, leak-proof, and sealable container that is chemically compatible. Plastic containers are often preferred to minimize the risk of breakage.[2]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[1]
-
Segregation : This compound is a halogenated organic waste due to the presence of chlorine.[2] It is crucial to segregate this waste stream from non-halogenated chemical waste to facilitate proper disposal by a licensed waste management service.[2]
-
Storage : Keep the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials such as strong oxidizing agents.[6][7]
Empty Container Disposal
-
Triple Rinsing : An empty container that held the chemical must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2]
-
Rinsate Collection : The solvent used for rinsing (rinsate) is also considered hazardous waste and must be collected and disposed of accordingly.[2]
-
Final Disposal : After triple-rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, depending on institutional policies.[2]
III. Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate : Ensure the area is well-ventilated and evacuate non-essential personnel.[1][5]
-
Containment : Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Collection : Carefully sweep up the absorbed material, avoiding dust formation, and place it into the designated hazardous waste container.[1][6]
-
Decontamination : Clean the spill area thoroughly.
-
Reporting : Report the incident to your institution's Environmental Health and Safety (EHS) department.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide is based on general principles for handling hazardous chemicals. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for this compound to ensure full compliance with all federal, state, and local regulations.[2] Final disposal must be conducted by licensed waste carriers.[1]
References
Personal protective equipment for handling 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 4,6-Dichloro-2-(methylthio)-5-nitropyrimidine (CAS No. 1979-96-0). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.
Chemical Identification and Hazards:
-
Product Name: this compound[1]
-
CAS Number: 1979-96-0[1]
-
Hazards: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Some safety data sheets also classify it as causing severe skin burns and eye damage.[2][3] It may also form combustible dust concentrations in the air.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this chemical. The selection of specific PPE should be based on a risk assessment of the specific laboratory procedures to be performed.
| Protection Type | Required Equipment | Standards & Remarks |
| Eye and Face | Chemical safety goggles or a face shield. | Must comply with EN 166 or OSHA 29 CFR 1910.133 standards.[4] For tasks with a high splash potential, both goggles and a face shield are recommended.[5][6] |
| Hand | Chemical-resistant gloves. | The specific glove material should be chosen based on the solvent used and the duration of contact. Always inspect gloves for damage before use and dispose of them properly after handling the chemical.[1][7][8] Use proper glove removal technique to avoid skin contact.[1] |
| Body | Laboratory coat, long-sleeved garment, or chemical-resistant suit. | The level of body protection depends on the quantity of the substance being handled and the risk of exposure.[1][9] |
| Respiratory | A NIOSH/MSHA-approved respirator may be necessary. | To be used if engineering controls such as a chemical fume hood are not available or are insufficient to maintain exposure below acceptable limits.[4][9] |
Operational Plan: Safe Handling Procedure
A systematic approach is essential when working with this compound. The following step-by-step plan outlines the handling process from receipt to disposal.
1. Preparation and Engineering Controls:
-
Ensure a calibrated safety shower and eyewash station are readily accessible and in close proximity to the workstation.[2][4]
-
All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Take precautionary measures against static discharge, especially when handling the powdered form.[1]
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as detailed in the table above.
3. Handling the Chemical:
-
Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[10]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[1]
-
Wash hands thoroughly with soap and water after handling.[1][2][11]
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3][4][11]
-
Store away from incompatible materials such as strong oxidizing agents.[2][4]
Accidental Release and Exposure Plan
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[1]
-
Collect the absorbed material into a suitable, labeled container for disposal.[2][11]
-
Ventilate the area and wash the spill site after material pickup is complete.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4][11]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1][4][11]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Disposal Plan
All waste materials, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Dispose of the chemical and its container in accordance with local, regional, and national hazardous waste regulations.[1][4][11]
-
Do not allow the chemical to enter drains or waterways.[1]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. spokane.wsu.edu [spokane.wsu.edu]
- 8. dess.uccs.edu [dess.uccs.edu]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
